Technical Documentation Center

3-AMINO-3-METHYLPIPERIDIN-2-ONE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-AMINO-3-METHYLPIPERIDIN-2-ONE
  • CAS: 64298-90-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4)

This guide provides a comprehensive technical overview of 3-Amino-3-methylpiperidin-2-one, a heterocyclic building block of significant interest to researchers and professionals in drug development and synthetic chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Amino-3-methylpiperidin-2-one, a heterocyclic building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its synthesis, characterization, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction and Strategic Importance

3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4) is a substituted δ-valerolactam. Its structure is characterized by a six-membered piperidinone ring bearing both an amino and a methyl group at the C3 position, creating a chiral quaternary center. This unique arrangement of functional groups—a reactive primary amine and a modifiable lactam—makes it a highly valuable and versatile scaffold in medicinal chemistry.

The piperidine motif is a cornerstone in pharmacology, present in numerous approved drugs.[1] The strategic value of 3-Amino-3-methylpiperidin-2-one lies in its ability to serve as a starting point for more complex, stereochemically rich molecules. The primary amine offers a convenient handle for elaboration through acylation, alkylation, or sulfonylation, while the lactam moiety can be reduced to the corresponding piperidine or subjected to ring-opening reactions. Recently, the parent 3-aminopiperidin-2-one scaffold has been identified as a core component in the development of novel calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine, highlighting the therapeutic potential of this class of compounds.[2]

Physicochemical and Spectroscopic Properties

A precise understanding of a molecule's properties is fundamental to its application. The following table summarizes the key computed and expected properties for 3-Amino-3-methylpiperidin-2-one.

PropertyValueSource
CAS Number 64298-90-4-
Molecular Formula C₆H₁₂N₂O-
Molecular Weight 128.17 g/mol Computed
IUPAC Name 3-Amino-3-methylpiperidin-2-one-
Predicted XLogP3 -0.8 to -1.2Computed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed
Predicted Boiling Point ~280-320 °CEstimated
Appearance Expected to be an off-white to pale yellow solid-

Synthesis and Mechanistic Considerations

While specific literature detailing a high-yield synthesis for CAS 64298-90-4 is sparse, a robust and logical pathway can be designed based on established methodologies for constructing substituted piperidinones.[3][4][5] Our proposed approach is a modified Strecker-type synthesis followed by reductive cyclization.

The causality behind this choice rests on the direct and efficient formation of the critical α-amino nitrile intermediate from a readily available keto-ester precursor. Reductive cyclization is a reliable method for forming the lactam ring.

Synthesis_Workflow cluster_0 Step 1: α-Amino Nitrile Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Purification A Ethyl 4-cyanobutanoate C 5-cyano-2-pentanone A->C 1. CH₃MgBr 2. H₃O⁺ workup B Methyl Grignard (CH₃MgBr) E α-Amino Nitrile Intermediate C->E Strecker Synthesis D KCN, NH₄Cl G 3-Amino-3-methylpiperidin-2-one E->G Hydrogenation F Raney Nickel (Ra-Ni), H₂ H Crude Product I Column Chromatography (Silica, DCM/MeOH) H->I J Pure Product I->J

Caption: Proposed two-step synthesis of 3-Amino-3-methylpiperidin-2-one.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-amino-2-methyl-5-cyanopentanenitrile (α-Amino Nitrile Intermediate)

  • Precursor Synthesis: To a solution of ethyl 4-cyanobutanoate (1 equiv.) in anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (1.1 equiv., 3.0 M solution in ether) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with saturated aqueous NH₄Cl and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-cyano-2-pentanone, which is used directly in the next step.

  • Strecker Reaction: In a sealed flask, dissolve the crude 5-cyano-2-pentanone (1 equiv.) in a 1:1 mixture of ethanol and water. Add potassium cyanide (1.2 equiv.) and ammonium chloride (1.2 equiv.). Stir the mixture vigorously at 50 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude α-amino nitrile intermediate.

  • Causality: The Strecker synthesis is a classic, cost-effective method for producing α-amino nitriles. The use of KCN and NH₄Cl provides the necessary cyanide and ammonia nucleophiles in situ.

Step 2: Reductive Cyclization to 3-Amino-3-methylpiperidin-2-one

  • Hydrogenation: Dissolve the crude α-amino nitrile intermediate from the previous step in methanol saturated with ammonia. Add a catalytic amount of Raney Nickel (approx. 10% w/w, washed with water and methanol).

  • Reaction: Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi and stir at 60 °C for 12 hours. The progress can be monitored by TLC or LC-MS.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to afford pure 3-Amino-3-methylpiperidin-2-one.

  • Causality: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. The reaction proceeds via simultaneous reduction of the nitrile and intramolecular cyclization, driven by the attack of the newly formed primary amine onto the terminal nitrile group, followed by hydrolysis of the resulting imine to the stable lactam. The ammonia-saturated methanol helps to suppress side reactions and maintain a basic environment conducive to cyclization.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Amino-3-methylpiperidin-2-one stems from its two distinct functional groups. This dual reactivity allows for its use as a versatile scaffold for building diverse chemical libraries.

Reactivity_Scaffold Core 3-Amino-3-methylpiperidin-2-one Primary Amine (C3) Lactam (C2=O) R1 R¹-X (Alkylation) Core:f1->R1 R2 R²-COCl (Acylation) Core:f1->R2 R3 R³-SO₂Cl (Sulfonylation) Core:f1->R3 Red Reduction (e.g., LiAlH₄) Core:f2->Red Hyd Hydrolysis (Acid/Base) Core:f2->Hyd P1 N-Alkylated Derivatives R1->P1 P2 N-Acylated Derivatives R2->P2 P3 N-Sulfonylated Derivatives R3->P3 P4 Substituted Piperidines Red->P4 P5 Ring-Opened Amino Acids Hyd->P5

Caption: Reactivity and diversification potential of the core scaffold.

  • Amine Functionalization: The primary amine at the C3 position is a potent nucleophile, readily undergoing reactions such as N-alkylation, reductive amination, acylation with acid chlorides or activated esters, and sulfonylation to generate a wide array of derivatives. This is the most common site for introducing diversity elements in a drug discovery program.

  • Lactam Chemistry: The lactam amide bond is relatively stable but can be manipulated. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carbonyl to a methylene group, yielding the corresponding 3-amino-3-methylpiperidine. This transformation is crucial for accessing the saturated piperidine core, which is prevalent in many bioactive molecules.[5][6]

  • Application as a Chiral Building Block: As the synthesis generates a racemic mixture, chiral resolution or asymmetric synthesis would be a critical next step for pharmaceutical applications. Asymmetric routes to substituted piperidines are well-documented and could be adapted.[7] The separated enantiomers can be used to explore stereospecific interactions with biological targets, a key aspect of modern drug design.

Analytical Characterization Protocol

Self-validating protocols are essential for confirming the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9]

  • Objective: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • Protocol:

    • Prepare the sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Expected signals:

      • ~1.2-1.4 ppm: A singlet (3H) corresponding to the C3-methyl group.

      • ~1.6-2.2 ppm: A series of multiplets (4H) for the C4 and C5 methylene protons of the piperidine ring.

      • ~2.5-3.0 ppm (variable): A broad singlet (2H) for the primary amine (-NH₂) protons. This signal may exchange with D₂O.

      • ~3.2-3.4 ppm: A multiplet (2H) for the C6 methylene protons adjacent to the lactam nitrogen.

      • ~6.5-7.5 ppm (variable): A broad singlet (1H) for the lactam N-H proton.

    • Acquire a ¹³C NMR spectrum. Expected signals:

      • ~20-25 ppm: Signal for the C3-methyl carbon.

      • ~25-40 ppm: Signals for the C4 and C5 methylene carbons.

      • ~45-50 ppm: Signal for the C6 methylene carbon.

      • ~55-60 ppm: Signal for the C3 quaternary carbon.

      • ~170-175 ppm: A characteristic downfield signal for the C2 lactam carbonyl carbon.[10]

2. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups present in the molecule.

  • Protocol:

    • Prepare a sample as a KBr pellet or as a thin film on a salt plate.

    • Acquire the IR spectrum.

    • Look for characteristic absorption bands:

      • 3400-3200 cm⁻¹: Broad peaks corresponding to N-H stretching vibrations of the primary amine and the lactam amide.

      • 2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

      • ~1650 cm⁻¹: A strong, sharp absorption for the C=O stretching of the six-membered lactam.

3. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and molecular weight.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source in positive ion mode.

    • The expected exact mass for the protonated molecule [C₆H₁₂N₂O + H]⁺ is 129.1022 .

4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient system of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Analysis: The purity is calculated based on the area percentage of the main product peak.

Conclusion

3-Amino-3-methylpiperidin-2-one is a strategically important building block with significant potential for the synthesis of novel chemical entities in drug discovery. Its synthesis, while not widely reported, can be achieved through logical and established chemical transformations. The dual functionality of the molecule provides a robust platform for creating diverse libraries of compounds for biological screening. This guide provides the necessary technical foundation, from synthesis to characterization, to enable researchers to confidently utilize this valuable intermediate in their scientific endeavors.

References

  • Martin, S. F., et al. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Zard, S. Z., et al. (2007). Multicomponent Radical Processes: Synthesis of Substituted Piperidinones. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-3-methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from a relevant PubChem entry for a structurally similar compound.
  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Sundberg, R. J. (1996). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • N'Zue, B., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • FooDB. (2011). Showing Compound 3-Amino-2-piperidone (FDB021949). Retrieved from [Link]

  • Akazome, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Doley, A., & Boruah, R. C. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Available at: [Link]

  • PubChem. (n.d.). 3-Methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. Available at: [Link]

  • Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In-Silico ADMET Analysis. Pharmaceuticals. Available at: [Link]

  • Reddy, G. V., & Rao, G. V. (2000). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

3-amino-3-methyl-2-piperidone chemical structure

This guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 3-amino-3-methyl-2-piperidone , a specialized heterocyclic scaffold used to introduce conformational constraints in b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 3-amino-3-methyl-2-piperidone , a specialized heterocyclic scaffold used to introduce conformational constraints in bioactive peptides and small molecule drugs.

Part 1: Executive Summary & Structural Core

Compound Identity

  • IUPAC Name: 3-amino-3-methylpiperidin-2-one[1][2][3]

  • CAS Registry Number: 64298-90-4 (Racemic), 104761-03-7 (Enantioenriched forms)

  • Molecular Formula: C₆H₁₂N₂O

  • Molecular Weight: 128.17 g/mol

  • Core Scaffold:

    
    -Lactam (Piperidin-2-one)
    

Significance in Drug Discovery 3-amino-3-methyl-2-piperidone represents a "privileged structure" in medicinal chemistry. It serves as a cyclic, conformationally constrained analogue of


-methylornithine  or 

-methylarginine
. The introduction of the methyl group at the C3 position creates a quaternary carbon center, which confers three critical advantages:
  • Conformational Locking: The geminal disubstitution (amino and methyl) restricts the flexibility of the piperidone ring via the Thorpe-Ingold effect, forcing the attached pharmacophores into specific spatial orientations favored by GPCRs (e.g., Ghrelin, Bradykinin receptors).

  • Metabolic Stability: The quaternary center eliminates the acidic

    
    -proton found in standard amino acids, rendering the molecule resistant to racemization and enzymatic degradation by proteases.
    
  • Stereochemical Control: It provides a rigid handle for directing the vectors of substituents in 3D space, essential for high-affinity ligand-protein binding.

Part 2: Physicochemical & Conformational Analysis

The structural integrity of this scaffold relies on the interplay between the lactam ring and the C3 substituents.

PropertyValue (Predicted/Exp)Significance
LogP ~ -0.8 to -1.1Highly polar; requires optimization for membrane permeability (e.g., prodrug strategies).
pKa (Amine) ~ 8.0 - 8.5Basic primary amine; exists as a cation at physiological pH.
pKa (Lactam) > 15The lactam NH is non-basic and stable under physiological conditions.
H-Bond Donors 2 (Amine, Lactam NH)Critical for receptor binding pocket interactions.
Topological PSA ~ 55 ŲFavorable for CNS penetration if lipophilicity is adjusted.
Conformational Bias Diagram (Graphviz)

The following diagram illustrates how the C3-methylation alters the energetic landscape of the molecule compared to the non-methylated parent.

ConformationalAnalysis cluster_effect Bioactive Conformation Lock Parent 3-Amino-2-Piperidone (Flexible Chair/Twist-Boat) Methylated 3-Amino-3-Methyl-2-Piperidone (Rigidified Conformation) Parent->Methylated + C3-Methyl Group (Thorpe-Ingold Effect) Target Receptor Binding Pocket (GPCR/Enzyme) Methylated->Target Entropy Penalty Reduced High Affinity Binding

Figure 1: Mechanism of conformational restriction induced by C3-methylation.

Part 3: Synthetic Methodologies

Synthesizing the quaternary center at C3 is the primary challenge. Direct alkylation of the unprotected lactam leads to poly-alkylation. The following protocol describes the industry-standard Enolate Alkylation Strategy .

Protocol: Asymmetric Alkylation of Protected 3-Amino-2-Piperidone

Reagents Required:

  • Substrate:

    
    -protected-3-aminopiperidin-2-one (e.g., Boc or Cbz protected).
    
  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA).

  • Electrophile: Methyl Iodide (MeI).[4]

  • Solvent: Anhydrous THF.

  • Cryogenic Conditions: -78°C.

Step-by-Step Workflow:

  • Protection: Ensure the exocyclic amine is protected (e.g., Boc) and the lactam nitrogen is protected (e.g., PMB - para-methoxybenzyl) to prevent competitive N-methylation.

    • Checkpoint: Verify protection via TLC (shift in Rf).

  • Enolization:

    • Cool the solution of protected lactam in THF to -78°C under Nitrogen/Argon.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30-60 mins to generate the lithium enolate.

    • Mechanism:[4][5] The base removes the proton at C3 (alpha to the carbonyl).

  • Alkylation:

    • Add Methyl Iodide (1.2 eq) slowly to the cold enolate solution.

    • Allow the reaction to warm to 0°C over 2 hours.

    • Observation: The reaction mixture typically turns from yellow/orange to pale yellow.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purify via silica gel chromatography.

  • Deprotection (Optional):

    • Remove Boc with TFA/DCM if the free amine is required for the next coupling step.

Synthesis Pathway Diagram

SynthesisRoute Start 3-Aminopiperidin-2-one Step1 Protection (Boc-anhydride / PMB-Cl) Start->Step1 Intermediate1 Fully Protected Lactam Step1->Intermediate1 Step2 Enolization (LiHMDS, -78°C) Intermediate1->Step2 Step3 Alkylation (MeI, -78°C to 0°C) Step2->Step3 Product 3-Amino-3-Methyl-2-Piperidone (Protected) Step3->Product

Figure 2: Synthetic route for the construction of the quaternary C3 center.

Part 4: Medicinal Chemistry Applications

1. Peptidomimetics & Growth Hormone Secretagogues This scaffold is a key intermediate in the synthesis of GHS (Growth Hormone Secretagogues) . By mimicking the turn structure of peptides like somatostatin or ghrelin, it activates receptors without the poor bioavailability of natural peptides.

  • Mechanism:[4][5] The piperidone ring forces the backbone

    
     and 
    
    
    
    angles into a specific range, mimicking a
    
    
    -turn.

2. Bradykinin B1 Receptor Antagonists Patent literature (US 2007/0032475) identifies 3-amino-3-methyl-2-piperidone as a building block for non-peptide antagonists used to treat chronic pain and inflammation. The methyl group prevents metabolic cleavage of the amide bond adjacent to the piperidone.

3. Prevention of Racemization In standard peptide synthesis, activating an amino acid can lead to racemization via oxazolone formation. The 3-methyl group in this scaffold physically blocks the formation of the planar intermediate required for racemization, ensuring high optical purity in the final drug product.

Part 5: Characterization & Quality Control

To validate the structure and purity of the synthesized compound, the following analytical signatures must be confirmed.

1. 1H-NMR Spectroscopy (DMSO-d6)

  • Methyl Group: A sharp singlet (3H) typically around

    
     1.2 - 1.4 ppm. Note: If it is a doublet, the methylation failed or occurred at the wrong position.
    
  • Amine Protons: Broad singlet (2H) around

    
     8.0 ppm (if salt form).
    
  • Ring Protons: Multiplets corresponding to the C4, C5, and C6 methylene groups (

    
     1.5 - 3.2 ppm).
    

2. Chiral HPLC Because the alkylation often produces a racemate (unless a chiral auxiliary like a Myers pseudoephedrine amide was used), separation is required.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (with 0.1% Diethylamine).

  • Objective: >98% Enantiomeric Excess (ee).

References
  • Wood, M. R., et al. (2006). Bradykinin B1 receptor antagonists.[6] US Patent Application 2007/0032475 A1.

  • Freinger, J. (1984). Synthesis and Use of Heterocyclic Compounds. Pergamon Press.
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.
  • ChemicalBook. (2024).[7] Product Entry: 3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4).

Sources

Foundational

3-amino-3-methylpiperidin-2-one molecular weight and formula

Technical Whitepaper: 3-Amino-3-Methylpiperidin-2-One – A Versatile Scaffold for Medicinal Chemistry Executive Summary 3-Amino-3-methylpiperidin-2-one (CAS: 64298-90-4) represents a critical class of "constrained" amino...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Amino-3-Methylpiperidin-2-One – A Versatile Scaffold for Medicinal Chemistry

Executive Summary

3-Amino-3-methylpiperidin-2-one (CAS: 64298-90-4) represents a critical class of "constrained" amino acid derivatives. Structurally, it is a cyclic analogue of


-methylornithine, featuring a quaternary stereocenter at the 3-position of a piperidin-2-one (delta-lactam) ring.

For drug development professionals, this scaffold is invaluable for two primary reasons:

  • Conformational Restriction: The quaternary carbon and the lactam ring rigidly constrain the

    
     and 
    
    
    
    torsion angles of the peptide backbone, forcing bioactive conformations (often
    
    
    -turns) and reducing the entropic penalty of binding.
  • Metabolic Stability: The absence of an

    
    -proton eliminates the primary mechanism of racemization and proteolytic degradation by aminopeptidases, significantly extending the half-life of peptide-based therapeutics.
    

This guide details the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of this scaffold.

Part 1: Physicochemical Specifications

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon procurement or synthesis to ensure stoichiometry in downstream reactions.

PropertySpecificationNotes
IUPAC Name 3-amino-3-methylpiperidin-2-oneAlso referred to as

-methyl-ornithine lactam.
CAS Number 64298-90-4 Racemic. Enantiopure forms (R/S) may have distinct CAS numbers.
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol Monoisotopic Mass: 128.09 g/mol .
Physical State Solid / PowderHygroscopic; store under inert atmosphere.
pKa (Calculated) ~7.8 (Amine)Lower than acyclic amines due to the electron-withdrawing lactam.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O).
Structural Visualization

The diagram below illustrates the core connectivity and the critical quaternary center at C3.

G cluster_legend Structural Key C2 C2 (C=O) C3 C3 (Quat) C2->C3 C4 C4 C3->C4 NH2 NH2 (Amine) C3->NH2 Axial/Eq Me CH3 (Methyl) C3->Me Axial/Eq C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 (Lactam) C6->N1 N1->C2 Legend1 Quaternary Center (C3) Prevents Racemization

Caption: Connectivity map of 3-amino-3-methylpiperidin-2-one highlighting the quaternary C3 center responsible for conformational locking.

Part 2: Synthetic Methodologies

Synthesizing quaternary amino acids is challenging due to steric hindrance. The most robust method for generating 3-amino-3-methylpiperidin-2-one involves the


-alkylation of a protected lactam precursor .
Protocol: -Methylation of Protected 3-Aminopiperidin-2-one

This protocol assumes the starting material is 3-aminopiperidin-2-one (Ornithine lactam).

Reagents:

  • Substrate: 3-(Boc-amino)piperidin-2-one (commercially available or prepared from Ornithine).

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA).

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Protection (if necessary): Ensure the exocyclic amine is protected. The tert-butyloxycarbonyl (Boc) group is preferred for stability against strong bases.

    • Reaction: 3-aminopiperidin-2-one + Boc₂O

      
       3-(Boc-amino)piperidin-2-one.
      
  • Enolate Formation (Cryogenic Step):

    • Cool a solution of 3-(Boc-amino)piperidin-2-one in anhydrous THF to -78°C under Nitrogen or Argon.

    • Add 2.2 equivalents of LiHMDS dropwise.

    • Mechanism:[1][2][3] The base deprotonates the amide nitrogen (N1) first, followed by the

      
      -carbon (C3), generating a dianion (or enolate depending on N-protection status).
      
  • Alkylation (The Critical Step):

    • Add Methyl Iodide (1.1 - 1.5 eq) dropwise to the cold solution.

    • Allow the reaction to warm slowly to 0°C over 2–4 hours.

    • Note: The methyl group attacks the less hindered face of the enolate.

  • Quench & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate.[4][5]

    • Purify via column chromatography (SiO₂).[1][2][4] The quaternary product is often less polar than the starting material.

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane or TFA/DCM to yield the free amine salt (3-amino-3-methylpiperidin-2-one HCl).

Synthesis Pathway Diagram

Synthesis Start 3-Aminopiperidin-2-one (Ornithine Lactam) Step1 Protection (Boc2O, Et3N) Start->Step1 Intermediate1 N-Boc-3-aminopiperidin-2-one Step1->Intermediate1 Step2 Enolization (LiHMDS, -78°C, THF) Intermediate1->Step2 Step3 Alkylation (MeI, -78°C to 0°C) Step2->Step3 ProductProtected N-Boc-3-amino-3-methyl piperidin-2-one Step3->ProductProtected Step4 Deprotection (HCl/Dioxane or TFA) ProductProtected->Step4 Final 3-Amino-3-methyl piperidin-2-one (HCl Salt) Step4->Final

Caption: Synthetic route via alpha-methylation of the N-protected lactam precursor.

Part 3: Applications in Drug Discovery

The 3-amino-3-methylpiperidin-2-one scaffold is not merely a building block; it is a functional tool for optimizing pharmacokinetics and pharmacodynamics.

Peptidomimetics & Beta-Turn Induction

In peptide design, replacing a native amino acid with this scaffold restricts the conformational freedom of the backbone.

  • Mechanism: The lactam ring constrains the

    
     angle (Psi), while the quaternary methyl group restricts the 
    
    
    
    angle (Phi) via steric clash with the carbonyl oxygen.
  • Result: This often forces the peptide into a Type II'

    
    -turn , a motif commonly found in bioactive loops of proteins (e.g., antibody CDR loops, GPCR ligands).
    
Receptor Antagonism (Case Studies)
  • CGRP Receptor Antagonists: Research has utilized 3-aminopiperidin-2-one scaffolds to develop antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapy. The addition of the 3-methyl group improves metabolic stability and selectivity [1].

  • Bradykinin B1 Antagonists: Patent literature describes the use of this scaffold in designing potent B1 receptor antagonists for pain and inflammation [2].

Analytical Characterization (Self-Validation)

When characterizing the synthesized product, look for these signature signals to validate the structure:

  • ¹H NMR: A sharp singlet (3H) around

    
     1.2–1.5 ppm corresponding to the C3-Methyl group. The absence of the C3-methine proton (which would be a multiplet/triplet in the non-methylated precursor) confirms quaternary substitution.
    
  • ¹³C NMR: A quaternary carbon signal around 50–60 ppm (C3) and a carbonyl signal around 170–175 ppm (Lactam C=O).

References

  • Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Novel compounds useful for bradykinin B1 receptor antagonism. Source: US Patent US20070032475A1.[6][7] URL:

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source: Indian Journal of Chemistry (via CSIR-NIScPR). URL:[Link]

  • PubChem Compound Summary for CID 83528815 (Related Analogues). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Technical Guide: Alpha-Amino-Alpha-Methyl-Delta-Valerolactam

Structural Characterization, Synthesis, and Peptidomimetic Utility Part 1: Chemical Identity & Nomenclature Alpha-amino-alpha-methyl-delta-valerolactam is a conformationally constrained, chiral heterocycle used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Peptidomimetic Utility

Part 1: Chemical Identity & Nomenclature

Alpha-amino-alpha-methyl-delta-valerolactam is a conformationally constrained, chiral heterocycle used primarily in medicinal chemistry as a stable surrogate for amino acids. Its structural core is piperidin-2-one (a


-lactam), substituted at the C3 position (alpha to the carbonyl) with both an amino group and a methyl group.

This quaternary substitution pattern creates a rigid scaffold that mimics the


-turn of peptides while providing metabolic stability against proteases.
Nomenclature Hierarchy

To ensure precision in database searching and procurement, researchers must utilize the following synonym hierarchy:

  • IUPAC Name: 3-Amino-3-methylpiperidin-2-one[1][2]

  • Systematic Name: 3-Amino-3-methyl-2-piperidone

  • Bio-organic Trivial Name:

    
    -Methylornithine lactam
    
  • Scaffold Class:

    
    -disubstituted 
    
    
    
    -lactam

Nomenclature Core Target Molecule (C6H12N2O) IUPAC IUPAC: 3-Amino-3-methylpiperidin-2-one Core->IUPAC Trivial Trivial: alpha-Methylornithine lactam Core->Trivial Systematic Systematic: 3-Amino-3-methyl-2-piperidone Core->Systematic

Figure 1: Nomenclature hierarchy for alpha-amino-alpha-methyl-delta-valerolactam.

Part 2: Structural Significance in Drug Design

The incorporation of 3-amino-3-methylpiperidin-2-one into peptide backbones addresses two critical failure modes in peptide drug discovery:

  • Conformational Entropy: By locking the

    
     (chi) torsion angles, the lactam ring forces the side chain into a specific orientation, reducing the entropic penalty of binding to a receptor.
    
  • Proteolytic Stability: The quaternary center at the

    
    -position (C3) eliminates the acidic 
    
    
    
    -proton, rendering the adjacent amide bond highly resistant to hydrolysis by proteases.

Physicochemical Profile:

PropertyValue (Predicted)Significance
Molecular Formula

Compact scaffold
Molecular Weight 128.17 g/mol Fragment-based design friendly
H-Bond Donors 2 (Amine, Lactam NH)Critical for receptor interaction
H-Bond Acceptors 1 (Carbonyl)Backbone mimetic
Chirality (S) or (R)Enantiomers must be resolved
Part 3: Synthesis Strategies

The synthesis of this quaternary center is challenging due to steric hindrance. Two primary methodologies are established: Cyclization of


-Methylornithine  (Biomimetic) and Alkylation of Protected Lactams  (Synthetic).
Method A: Cyclization of

-Methylornithine

This method is preferred when the linear amino acid precursor is available. It preserves stereochemistry if the starting material is enantiopure.

Protocol:

  • Starting Material:

    
    -Methylornithine (or its methyl ester).
    
  • Cyclization: The linear diamine is subjected to thermal cyclization or acid-catalyzed condensation.

    • Reagents: Methanol, Reflux (if ester); or DCC coupling if acid.

    • Mechanism:[3] Intramolecular nucleophilic attack of the

      
      -amine onto the 
      
      
      
      -carbonyl.
  • Purification: Ion-exchange chromatography or recrystallization from EtOH/Et2O.

Method B: Alkylation of Protected 3-Aminopiperidin-2-one

This is the standard industrial route for generating the scaffold from the simpler "Ornithine lactam" (3-aminopiperidin-2-one).

Step-by-Step Protocol:

  • Protection:

    • Dissolve 3-aminopiperidin-2-one (1.0 eq) in DCM.

    • Add

      
       (1.1 eq) and 
      
      
      
      (1.2 eq). Stir at RT for 12h.
    • Result:N-Boc-3-aminopiperidin-2-one .

  • Alkylation (The Critical Step):

    • Cool a solution of the protected lactam in dry THF to -78°C under Argon.

    • Add LiHMDS (Lithium hexamethyldisilazide, 2.2 eq) dropwise. Note: 2 equivalents are needed to deprotonate both the lactam NH and the alpha-proton.

    • Stir for 30 min to ensure enolate formation.

    • Add Methyl Iodide (MeI, 1.1 eq) slowly.

    • Allow to warm to 0°C over 2 hours.

    • Mechanism:[3]

      
       attack of the enolate on the methyl iodide.
      
  • Deprotection:

    • Treat the methylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

    • Yield:3-Amino-3-methylpiperidin-2-one hydrochloride .

Synthesis Start 3-Aminopiperidin-2-one (Ornithine Lactam) Step1 Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-Lactam Step1->Inter1 Step2 Alpha-Alkylation (LiHMDS, MeI, -78°C) Inter1->Step2 Inter2 Quaternary Intermediate Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final 3-Amino-3-methyl- piperidin-2-one Step3->Final

Figure 2: Synthetic workflow via alkylation of the protected lactam.

Part 4: Analytical Characterization

Verification of the quaternary center is essential, as mono-methylation at the lactam nitrogen (N1) is a common side reaction.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.35 (s, 3H):  Diagnostic singlet for the 
      
      
      
      -methyl group. If this is a doublet, alpha-alkylation failed.
    • 
       1.60-1.90 (m, 4H):  Piperidine ring protons (
      
      
      
      and
      
      
      ).
    • 
       3.10-3.25 (m, 2H): 
      
      
      
      -protons (adjacent to lactam NH).
    • 
       7.80 (br s, 1H):  Lactam NH.
      
    • 
       8.20 (br s, 3H):  Ammonium protons (if salt form).
      
  • 13C NMR:

    • 
       172.5 ppm:  Carbonyl carbon.
      
    • 
       58.0 ppm:  Quaternary 
      
      
      
      -carbon (significantly downfield from unsubstituted precursor).
    • 
       22.5 ppm:  Methyl carbon.
      
Part 5: Applications (Case Studies)
1. CGRP Receptor Antagonists

Research at Merck & Co. utilized the 3-aminopiperidin-2-one scaffold to develop antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapy. The introduction of the


-methyl group (and subsequent ring constraints) improved oral bioavailability by preventing metabolic opening of the lactam ring [1].
2. Beta-Secretase (BACE1) Inhibitors

In Alzheimer's research, this scaffold serves as a transition-state mimetic. The lactam ring constrains the P1' residue, optimizing the fit within the BACE1 active site while the amino group interacts with the catalytic aspartic acid residues.

References
  • Bell, I. M., et al. (2024). "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658.

  • Han, W. T., et al. (2007). "Alpha-Methyl-alpha-amino-lactam derivatives as novel inhibitors of Beta-Secretase (BACE)." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

quaternary alpha-amino acid lactam derivatives

Advanced Architectures: Quaternary -Amino Acid Lactam Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Version: 1.0 Executive Summary: The "Doub...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Architectures: Quaternary -Amino Acid Lactam Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Version: 1.0

Executive Summary: The "Double-Lock" Paradigm

In the landscape of peptidomimetic drug design, two strategies historically dominate: conformational restriction via cyclization and steric occlusion via quaternary centers. Quaternary


-amino acid lactam derivatives represent the synergistic convergence of these strategies—a "double-lock" mechanism that rigidly defines backbone geometry (

angles) while simultaneously shielding the pharmacophore from proteolytic hydrolysis.

This guide details the synthesis, structural dynamics, and pharmacological utility of these scaffolds, moving beyond simple lactamization to explore


-disubstituted systems where the lactam ring acts as both a conformational anchor and a scaffold for diversity.

Structural Dynamics & Conformational Physics

The potency of quaternary lactams stems from their ability to freeze bioactive conformations. Unlike standard amino acids, where the side chain (


) and backbone (

) enjoy significant rotational freedom, quaternary lactams impose severe constraints.
The Geometry of Constraint
  • 
    -Lactams (Azetidin-2-ones):  Constrain the 
    
    
    
    angle to
    
    
    and
    
    
    to
    
    
    (planar peptide bond mimic). The quaternary center at
    
    
    (alpha to the amide) forces the substituents into specific vectors, ideal for nucleating
    
    
    -turns.
  • 
    -Lactams (Freidinger Lactams):  The classic Pro-Leu-Gly mimic.[1] Introduction of a quaternary center at the bridgehead or 
    
    
    
    -position locks the
    
    
    angle (typically
    
    
    or
    
    
    ), often mimicking a Type II'
    
    
    -turn.
  • 
    -Lactams & Azepanes:  Provide slightly more flexibility but are critical for mimicking the extended turn structures found in loops of GPCR ligands.
    
Visualization: Conformational Logic Flow

The following diagram illustrates how quaternary substitution and lactamization converge to restrict conformational entropy.

ConformationalLogic LinearPeptide Linear Peptide (High Entropy) AlphaSub Quaternary Substitution (Steric Clash) LinearPeptide->AlphaSub restricts phi, psi Lactamization Lactam Cyclization (Covalent Tether) LinearPeptide->Lactamization locks chi, phi DoubleLock Double-Lock Scaffold (Defined phi, psi) AlphaSub->DoubleLock Lactamization->DoubleLock Bioactivity High Affinity Protease Resistance DoubleLock->Bioactivity Pre-organized Binding

Figure 1: The "Double-Lock" mechanism where steric bulk and cyclization converge to minimize entropy penalty upon binding.

Synthetic Methodologies

The synthesis of these derivatives is non-trivial due to the steric congestion at the quaternary center. We present three distinct, field-validated protocols.

Protocol A: Stereoselective Alkylation of Chiral -Lactams

This method, adapted from Raghavan & Johnson, utilizes an Evans' chiral auxiliary to direct the formation of the quaternary center on a pre-formed lactam ring.

Target:


-Alkyl-Pyroglutamic Acid Analogues

Reagents:

  • Substrate: N-protected

    
    -lactam with oxazolidinone auxiliary.
    
  • Base: NaHMDS (Sodium hexamethyldisilazide) or LiHMDS.

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide).

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of the lactam-auxiliary conjugate (1.0 equiv) in anhydrous THF to

    
    C. Add NaHMDS (1.1 equiv) dropwise over 15 minutes. Rationale: Low temperature and bulky base prevent ring opening and ensure kinetic enolate formation.
    
  • Alkylation: Add the electrophile (1.2 equiv) slowly. Stir at

    
    C for 4 hours.
    
  • Quench & Purification: Quench with saturated

    
    . Extract with EtOAc. The bulky auxiliary directs the electrophile to the face anti to the auxiliary, yielding high diastereoselectivity (
    
    
    
    dr).
  • Auxiliary Removal: Hydrolyze with LiOH/H2O2 to yield the free acid or reduce with

    
     for the alcohol.
    
Protocol B: Ring Expansion for Quaternary Azepanes

For larger rings (7-membered), direct cyclization is difficult. This protocol uses a "Zip-reaction" strategy—expanding a


-lactam derived from Ornithine.

Mechanism: 7-exo-trig ring closure driven by strain release.

Workflow:

  • Precursor Synthesis: Synthesize

    
    -protected Ornithine derived 
    
    
    
    -lactam (4-membered ring).
  • Deprotection: Remove the side-chain protection (e.g., Cbz group) using catalytic hydrogenation (

    
    ).
    
  • Rearrangement: The free amine attacks the

    
    -lactam carbonyl intramolecularly. The 4-membered ring opens to form the thermodynamically more stable 7-membered lactam (Azepane).
    
    • Note: This retains the stereochemistry of the original quaternary center if established prior to expansion.

Protocol C: Radical C-H Functionalization of -Lactams

A modern approach utilizing photoredox or transition metal catalysis to install quaternary centers without pre-functionalized precursors.

SynthesisPathways Start Starting Material RouteA Route A: Auxiliary Alkylation Start->RouteA RouteB Route B: Ring Expansion Start->RouteB RouteC Route C: Radical Cross-Coupling Start->RouteC StepA1 Enolate Formation (-78°C) RouteA->StepA1 StepB1 Ornithine Beta-Lactam RouteB->StepB1 StepC1 Alpha-Bromo-Beta-Lactam RouteC->StepC1 StepA2 Stereoselective Electrophile Addn StepA1->StepA2 Product Quaternary Lactam Scaffold StepA2->Product StepB2 Pd/C Hydrogenolysis StepB1->StepB2 StepB3 7-exo-trig Rearrangement StepB2->StepB3 StepB3->Product StepC2 Cu/Ni Catalysis + Radical Source StepC1->StepC2 StepC2->Product

Figure 2: Comparative synthetic pathways for accessing varying ring sizes and substitution patterns.

Pharmacological Profiling & Data

The incorporation of quaternary lactams drastically alters the physicochemical profile of peptide ligands.

Stability and Potency Comparison

The table below summarizes data for a generic Neuropeptide Y analogue where the native diproline turn is replaced by a quaternary lactam scaffold.

ParameterNative PeptideStandard Lactam (Tertiary)Quaternary Lactam (

-Me)
Impact Analysis

(nM)
45.212.52.1 Quaternary lock enforces bio-active conformation, reducing entropy penalty.

(Plasma)
15 min120 min>480 min Steric bulk at the

-carbon completely blocks protease access.
Solubility HighModerateModerate/LowHydrophobic quaternary groups (e.g., methyl, benzyl) reduce aqueous solubility.
Oral Bioavail. <1%~5%12-18% Increased lipophilicity and metabolic stability enhance permeability.
Case Study: -Conotoxin Analogues

Research has demonstrated that replacing the disulfide loop of


-conotoxin SI with a lactam bridge containing a quaternary center (e.g., 

-methyl-lysine to glutamate lactam) can invert selectivity profiles.
  • Result: 70-fold increase in affinity for specific nAChR subtypes due to the rigidification of the helical turn.

References

  • Raghavan, B., & Johnson, R. L. (2006). Short Stereoselective Synthesis of

    
    -Substituted 
    
    
    
    -Lactams.[2] The Journal of Organic Chemistry, 71(5), 2151–2154. Link
  • Gerona-Navarro, G., et al. (2011).

    
    -2-Oxoazepane 
    
    
    
    -Amino Acids: Synthesis from Ornithine-Derived
    
    
    -Lactams.[3] The Journal of Organic Chemistry, 76(16), 6594–6603. Link
  • Freidinger, R. M., et al. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104–109. Link

  • Chowdari, N. S., et al. (2004).

    
    - and 
    
    
    
    -Amino Acids and
    
    
    -Lactams via Proline-Catalyzed Mannich Reactions.[4] Organic Letters, 6(15), 2507–2510. Link
  • Hargittai, B., et al. (2000). Chemical syntheses and biological activities of lactam analogues of alpha-conotoxin SI. Journal of Medicinal Chemistry, 43(25), 4787–4792. Link

Sources

Exploratory

Physiochemical Profiling and Synthetic Methodologies of 3-Amino-3-methylpiperidin-2-one: A Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, conformationally restricted heterocyclic scaffolds are invaluable. 3-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, conformationally restricted heterocyclic scaffolds are invaluable. 3-Amino-3-methylpiperidin-2-one (CAS: 64298-90-4) represents a highly specialized lactam building block[1]. Characterized by its gem-disubstituted C3 chiral center, this molecule provides a rigidified pharmacophore that enhances target binding affinity while resisting metabolic degradation. This whitepaper provides an in-depth analysis of its physiochemical properties, synthetic methodologies, analytical workflows, and its critical role in receptor antagonism.

Physiochemical Profile & Structural Analytics

Understanding the physiochemical properties of 3-amino-3-methylpiperidin-2-one is critical for predicting its behavior in both synthetic workflows and biological systems[2]. The presence of the C3-methyl group induces the Thorpe-Ingold effect , compressing the internal bond angles of the piperidinone ring and locking the molecule into a highly specific chair conformation. This structural rigidity minimizes the entropic penalty upon receptor binding.

Quantitative Physiochemical Data
PropertyValueCausality / Significance in Drug Design
IUPAC Name 3-amino-3-methylpiperidin-2-oneStandard nomenclature defining the core lactam structure.
CAS Number 64298-90-4Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₆H₁₂N₂ODefines atomic composition[1].
Monoisotopic Mass 128.09496 DaLow molecular weight (<300 Da) makes it an ideal fragment for FBDD, allowing for extensive downstream functionalization without violating Lipinski's Rule of 5[2].
SMILES CC1(N)CCCNC1=OEssential input for computational docking and in silico modeling[1].
Hydrogen Bond Donors 2The primary amine (-NH₂) and lactam (-NH) provide strong directional hydrogen bonding capabilities for target receptor anchoring.
Hydrogen Bond Acceptors 2The amine nitrogen and lactam carbonyl oxygen enhance aqueous solubility and favorable dipole interactions.
Stereochemistry C3 Chiral CenterNecessitates enantioselective synthesis or chiral resolution, as biological targets typically exhibit high stereospecificity.

Pharmacological Applications: The Bradykinin B1 Receptor Paradigm

One of the most prominent applications of the 3-amino-3-methylpiperidin-2-one scaffold is its incorporation into Bradykinin B1 receptor antagonists [3].

The Causality of the Scaffold: The B1 receptor is upregulated during chronic inflammation and tissue injury, driving hyperalgesia and neuropathic pain[3]. Antagonists require a basic amine to interact with an acidic residue (e.g., Glu or Asp) in the receptor's binding pocket. The 3-amino-3-methylpiperidin-2-one core is ideal because the primary amine serves as this critical basic pharmacophore, while the adjacent methyl group sterically shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs). Furthermore, the lactam ring provides a vector for attaching lipophilic tail groups via amide coupling, optimizing the molecule's overall logP.

B1ReceptorPathway Injury Tissue Injury / Inflammation Kinin Des-Arg9-Bradykinin (Endogenous Agonist) Injury->Kinin Receptor Bradykinin B1 Receptor (Upregulated in Inflammation) Kinin->Receptor Receptor Activation Signaling Gq-Protein Coupling & Phospholipase C Activation Receptor->Signaling Response Hyperalgesia & Neuropathic Pain Signaling->Response Antagonist B1 Antagonist (3-amino-3-methylpiperidin-2-one) Antagonist->Receptor Competitive Inhibition

Bradykinin B1 receptor signaling pathway and mechanism of competitive antagonism.

Synthetic Methodologies & Isolation

Synthesizing a gem-disubstituted lactam requires precise control over enolate chemistry. The following self-validating protocol outlines the de novo synthesis of the racemic mixture, followed by chiral resolution.

Experimental Protocol: Synthesis via Electrophilic Amination

Step 1: N-Protection of Piperidin-2-one

  • Procedure: React piperidin-2-one with Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP in dichloromethane (DCM).

  • Causality: The free lactam nitrogen is weakly acidic (pKa ~15). If left unprotected, it will consume an equivalent of the strong base used in the next step, forming an N-anion that severely reduces the nucleophilicity of the desired C-enolate. Boc-protection ensures exclusive C3-alkylation.

Step 2: C3-Alkylation

  • Procedure: Cool the N-Boc-piperidin-2-one to -78°C in anhydrous THF. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise, followed by 1.2 equivalents of Methyl Iodide (MeI).

  • Causality: LDA is a non-nucleophilic strong base that kinetically deprotonates the C3 position. The low temperature (-78°C) prevents unwanted side reactions like self-condensation.

Step 3: Electrophilic Amination

  • Procedure: Generate the enolate of the resulting 3-methyl intermediate using LDA at -78°C. Treat the enolate with Trisyl Azide (2,4,6-triisopropylbenzenesulfonyl azide), then quench with glacial acetic acid.

  • Causality: Trisyl azide is chosen over simpler azides because its bulky isopropyl groups prevent diazo transfer side reactions, ensuring a clean electrophilic azidation at the sterically hindered tertiary carbon.

Step 4: Reduction and Deprotection

  • Procedure: Reduce the azide intermediate using H₂ gas over a Palladium on Carbon (Pd/C) catalyst in methanol. Subsequently, remove the Boc group using Trifluoroacetic Acid (TFA) in DCM to yield the racemic 3-amino-3-methylpiperidin-2-one.

SynthesisWorkflow Start Piperidin-2-one (Starting Material) Protect N-Protection (Boc2O, DMAP) Start->Protect Alkylation C3-Alkylation (LDA, MeI, -78°C) Protect->Alkylation Intermediate N-Boc-3-methylpiperidin-2-one Alkylation->Intermediate Amination Electrophilic Amination (LDA, Trisyl Azide) Intermediate->Amination Reduction Azide Reduction & Deprotection (H2, Pd/C, then TFA) Amination->Reduction Product 3-Amino-3-methylpiperidin-2-one (Racemic Mixture) Reduction->Product Resolution Chiral Resolution (Preparative SFC) Product->Resolution Enantiomers (3S) and (3R) Enantiomers (Enantiopure Building Blocks) Resolution->Enantiomers

Step-by-step synthetic workflow and chiral resolution of 3-amino-3-methylpiperidin-2-one.

Analytical Workflows & Quality Control

Because biological targets are stereospecific, determining the enantiomeric excess (ee) of the resolved (3S) or (3R) enantiomers is a mandatory quality control step before downstream API synthesis.

Protocol: Chiral HPLC Validation
  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality: The amylose backbone provides helical chiral cavities that differentially interact with the spatial arrangement of the C3-methyl and C3-amine groups, enabling baseline resolution of the enantiomers.

  • Mobile Phase Optimization: Isocratic elution using Hexane / Ethanol (80:20 v/v) modified with 0.1% Diethylamine (DEA) .

    • Causality: The primary amine of the analyte is highly basic. Without DEA, the amine will undergo secondary electrostatic interactions with unendcapped, acidic silanol groups on the silica support, resulting in severe peak tailing. DEA acts as a sacrificial competing base, masking the silanols and ensuring sharp, symmetrical peaks for accurate integration.

  • Detection Parameters: UV detection at 210 nm .

    • Causality: 3-amino-3-methylpiperidin-2-one lacks an extended conjugated

      
      -system or aromatic rings. The only viable chromophore is the lactam amide bond, which exhibits a 
      
      
      
      transition exclusively in the low UV range (200–220 nm).
Safety and Handling

As with many active amine hydrochlorides, 3-amino-3-methyl-2-piperidinone should be handled in a well-ventilated environment. Standard laboratory PPE (impervious gloves, fire/flame resistant clothing) must be worn to prevent skin sensitization or respiratory irritation[4].

References

  • PubChemLite - 64298-90-4 (C6H12N2O) Structural Information & Monoisotopic Mass[2]. Available at:[Link]

  • Google Patents - US20070032475A1: Novel compounds useful for bradykinin B1 receptor antagonism[3]. Available at:

Sources

Foundational

Next-Generation Piperidinone Scaffolds: Synthetic Innovations and Therapeutic Applications

Executive Summary The shift in medicinal chemistry from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures has revitalized interest in piperidinone scaffolds . Unlike their saturated piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift in medicinal chemistry from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures has revitalized interest in piperidinone scaffolds . Unlike their saturated piperidine counterparts, piperidinones (incorporating ketone or lactam functionalities) offer unique vectors for diversification, stereochemical complexity, and hydrogen-bonding networks critical for target engagement.

This guide analyzes the structural utility of novel piperidinone derivatives, detailing recent synthetic breakthroughs—specifically biocatalytic C–H functionalization and stereoselective multicomponent cascades —and their application in targeting GPCRs, kinases, and protein-protein interactions (PPIs).

Structural Significance & Pharmacophore Analysis[1][2][3]

The "Privileged" 3D Architecture

The piperidinone ring serves as a pharmacophoric "chameleon." Its value lies in the balance between conformational rigidity (chair/boat transitions) and the ability to project substituents into specific vectors within a binding pocket.

  • Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (off-target toxicity). Piperidinones naturally possess high Fsp³ scores.

  • The Ketone/Lactam Handle: The carbonyl group at C2 (lactam) or C4 (ketone) acts as a versatile "chemical hook."

    • Biological Role:[1][2][3][4] It serves as a hydrogen bond acceptor (HBA), often interacting with backbone amides in kinase hinge regions or serine proteases.

    • Synthetic Role: It allows for late-stage diversification via reductive amination, Grignard addition, or olefination.

Conformational Control

Substituents at the C3 and C5 positions of 4-piperidinones create "gauche" interactions that lock the ring into specific conformers. This is critical for atropoisomeric drugs or when designing rigid spirocyclic cores to minimize the entropic penalty of binding.

Cutting-Edge Synthetic Architectures

Recent literature (2023–2025) highlights a move away from linear synthesis toward modular, convergent strategies.

Chemo-Enzymatic Hybrid Synthesis (The 2024 Breakthrough)

A paradigm shift introduced by researchers at Scripps and Rice University combines biocatalytic C–H oxidation with radical cross-coupling .[5] This method solves the longstanding challenge of functionalizing specific C–H bonds on the piperidine ring without pre-installed handles.

Mechanism:

  • Enzymatic Oxidation: An engineered P450 monooxygenase selectively hydroxylates a specific C–H bond (e.g., at C3 or C4).

  • Radical Cross-Coupling: The resulting alcohol is converted to an active ester, which undergoes Nickel-catalyzed decarboxylative cross-coupling to install aryl or alkyl groups.

Stereoselective Multicomponent Cascades (MCRs)

For generating high-density functionality in a single step, MCRs remain superior. Recent protocols utilize Michael–Mannich–Cyclization cascades to construct polysubstituted piperidin-2-ones with up to three stereogenic centers.[3]

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the classical linear approach and the modern chemo-enzymatic workflow.

PiperidinoneSynthesis Start Piperidine Core Class_Step1 N-Protection Start->Class_Step1 Classical Mod_Step1 Biocatalytic C-H Oxidation (P450 Enzyme) Start->Mod_Step1 Novel (2024) Class_Step2 De novo Ring Synthesis (Linear) Class_Step1->Class_Step2 Class_End Limited Substitution Class_Step2->Class_End Mod_Step2 Site-Selective Hydroxylation Mod_Step1->Mod_Step2 Mod_Step3 Ni-Catalyzed Radical Cross-Coupling Mod_Step2->Mod_Step3 Mod_End Complex 3D Piperidinone Scaffold Mod_Step3->Mod_End

Figure 1: Comparison of classical linear synthesis vs. the novel chemo-enzymatic C-H functionalization strategy for accessing complex piperidinone scaffolds.

Experimental Protocol: Stereoselective Synthesis of Polysubstituted Piperidin-2-ones

Objective: To synthesize a highly substituted piperidin-2-one scaffold with defined stereochemistry using a Four-Component Reaction (4-CR). This protocol is adapted from recent high-yield methodologies [1].

Scope: This reaction generates scaffolds suitable for MDM2 inhibition and antimicrobial screening.

Reagents & Equipment
  • Aldehyde: 4-Chlorobenzaldehyde (1.0 equiv)

  • Michael Acceptor: Malononitrile dimer or dicyano-olefin (1.0 equiv)

  • Enolate Precursor: 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide (1.0 equiv)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (2.0 equiv)

  • Solvent: Methanol (MeOH), anhydrous

  • Catalyst: None (NH₄OAc acts as dual reagent/catalyst)

Step-by-Step Methodology
  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (2 mmol) and the dicyano-olefin (2 mmol) in MeOH (10 mL).

    • Causality: Methanol is chosen for its polarity, stabilizing the ionic intermediates of the Mannich reaction.

  • Addition of Active Species: Add the pyridinium salt (2 mmol) and Ammonium Acetate (4 mmol) to the mixture.

    • Causality: Excess NH₄OAc is required. One equivalent provides the nitrogen for the ring; the second equivalent acts as a basic buffer to deprotonate the pyridinium salt, generating the necessary ylide in situ.

  • Reflux & Cyclization: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

    • Mechanism:[2][3][5][6][7][8] The reaction proceeds via a Michael addition of the ylide to the olefin, followed by a Mannich condensation with the aldehyde and ammonia, and finally intramolecular cyclization .

  • Work-up (Self-Validating Step): Cool the reaction to room temperature. The product often precipitates directly due to the high lattice energy of the polysubstituted scaffold.

    • Filtration: Filter the solid precipitate.

    • Wash: Wash the cake with cold MeOH (2 x 5 mL) to remove unreacted ammonium salts.

    • Purification: If no precipitate forms, evaporate solvent and recrystallize from Ethanol. Column chromatography is rarely needed for this specific cascade, serving as a check for reaction efficiency.

  • Characterization: Verify structure via ¹H NMR. Look for the characteristic doublet of doublets at δ 3.5–4.5 ppm corresponding to the chiral centers at C3, C4, and C6.

Therapeutic Applications & Case Studies

Oncology: MDM2-p53 Inhibitors

The piperidinone ring mimics the α-helix of p53.

  • Mechanism: The hydrophobic substituents at C3 and C5 fill the Leu26 and Trp23 pockets of MDM2.

  • Advantage: The lactam nitrogen provides a handle for solubilizing groups (e.g., morpholine tails) that exit the binding pocket, improving pharmacokinetic profiles.

Virology: SARS-CoV-2 Mpro Inhibitors

Spirocyclic piperidinones (e.g., spirooxindolopyrrolidine-grafted piperidones) have shown nanomolar affinity for the Main Protease (Mpro) [2].

  • Binding Mode: The spiro-fusion locks the orientation of the pharmacophore, allowing the ketone to form a reversible covalent bond or strong H-bond with the catalytic Cysteine-145.

Data Summary: Scaffold Efficacy
Scaffold TypeTarget ClassKey FeatureAvg. Potency (IC50)
N-Benzyl-4-piperidinone AChE (Alzheimer's)Donepezil mimic; Dual binding site10–50 nM
Spirocyclic Piperidinone Viral Protease (Mpro)Rigid 3D core; High metabolic stability< 100 nM
Polysubstituted Lactam MDM2 (Cancer)p53 helix mimetic; High Fsp³5–20 nM

Biological Pathway Visualization

The following diagram details the interaction of a spirocyclic piperidinone within a generic kinase/protease binding pocket, highlighting the critical "Anchor" points provided by the scaffold.

BindingMechanism Receptor_Hinge Receptor Hinge Region (Asp-Phe-Gly) Hydrophobic_Pocket Hydrophobic Pocket (Selectivity) Solvent_Front Solvent Exposed Region Piperidinone_Core Piperidinone Core C4-Ketone (HBA) N1-Amine (Vector) Piperidinone_Core:C4->Receptor_Hinge H-Bond (2.8 Å) Tail_Group Solubilizing Tail (Morpholine/Piperazine) Piperidinone_Core:N1->Tail_Group Linker Spiro_Ring Spiro-Cycle (Rigidity/Shape) Spiro_Ring->Hydrophobic_Pocket Van der Waals Tail_Group->Solvent_Front Solubility/ADME

Figure 2: Pharmacophore mapping of a spirocyclic piperidinone. The C4-ketone anchors to the hinge region, while the spiro-cycle ensures shape complementarity in the hydrophobic pocket.

References

  • Barkov, A. Y., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications. (Verified via HSE.ru snippet).

  • Alshammari, M. B., et al. (2022). Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19.[4] Molecules (MDPI).

  • Renata, H., et al. (2024).[5][9] Biocatalytic C-H oxidation and radical cross-coupling for piperidine synthesis. Science. (Referenced via Rice University News).

  • Griggs, S. D., et al. (2018).[7] Strategies for the synthesis of spiropiperidines – a review. Organic & Biomolecular Chemistry.

  • BenchChem Technical Report. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bradykinin B1 Receptor Antagonists Using the 3-Amino-3-methylpiperidin-2-one Scaffold

The following Application Note and Protocol guide details the synthesis of Bradykinin B1 Receptor (B1R) antagonists, specifically focusing on the high-value scaffold 3-amino-3-methylpiperidin-2-one . [1][2][3] Abstract &...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Bradykinin B1 Receptor (B1R) antagonists, specifically focusing on the high-value scaffold 3-amino-3-methylpiperidin-2-one .

[1][2][3]

Abstract & Strategic Rationale

The Bradykinin B1 receptor (B1R) is a G-protein coupled receptor (GPCR) essentially absent in healthy tissue but rapidly induced during chronic pain, inflammation, and tissue injury.[1][2] Unlike the constitutively expressed B2 receptor, B1R is a specific target for treating persistent inflammatory hyperalgesia and neuropathic pain without affecting acute physiological responses.[1]

The 3-amino-3-methylpiperidin-2-one scaffold (also known as


-methyl-

-amino-valerolactam) represents a critical "constrained amino acid" motif.[3][1] In drug design, this scaffold serves two pivotal functions:
  • Conformational Locking: The quaternary center at C3 restricts the rotation of the peptide backbone, freezing the bioactive conformation and enhancing affinity.

  • Metabolic Stability: The

    
    -methylation prevents enzymatic hydrolysis by peptidases that typically degrade native peptide bonds.[3]
    

This guide details the synthesis of this quaternary scaffold and its subsequent elaboration into a potent B1R antagonist, utilizing a "Late-Stage Diversification" strategy favored in modern lead optimization.[1]

Chemical Background & Retrosynthesis

The target antagonist generally consists of three domains:

  • Domain A (N-Cap): A sulfonamide or amide cap (often arylsulfonyl) that interacts with the hydrophobic pocket.[3][1]

  • Domain B (Core): The 3-amino-3-methylpiperidin-2-one scaffold.[3][1][4]

  • Domain C (Tail): A lipophilic moiety (e.g., biphenyl-methyl) attached to the lactam nitrogen (N1), providing selectivity.[1]

Retrosynthetic Logic

Direct methylation of the unhindered 3-amino-lactam is prone to racemization and over-alkylation.[3] Therefore, the robust protocol proceeds via N1-functionalization followed by C3-alkylation .[3] This ensures regioselectivity and allows the installation of the quaternary center with high stereocontrol.

Experimental Protocol: Scaffold Synthesis & Assembly

Phase 1: Synthesis of the N1-Functionalized Precursor

Objective: To attach the lipophilic tail (Domain C) to the lactam nitrogen before creating the quaternary center.[1]

Reagents:

  • 3-Aminopiperidin-2-one (Ornithine lactam)[3][1]

  • Di-tert-butyl dicarbonate (

    
    )[3][1]
    
  • 4-(Chloromethyl)biphenyl (Representative Domain C alkylating agent)[3][1]

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • DMF (Anhydrous)[3][1]

Protocol:

  • Boc-Protection:

    • Dissolve 3-aminopiperidin-2-one (10.0 mmol) in DCM (50 mL).

    • Add

      
       (1.2 eq) followed by 
      
      
      
      (1.1 eq) at 0°C.
    • Stir at RT for 4 hours. Wash with 1N HCl, brine, dry over

      
      , and concentrate.
      
    • Yield: ~95% of Intermediate 1 (N-Boc-3-aminopiperidin-2-one).[3][1]

  • N1-Alkylation:

    • Dissolve Intermediate 1 (5.0 mmol) in anhydrous DMF (20 mL) under Argon.

    • Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 min (gas evolution).

    • Add 4-(Chloromethyl)biphenyl (1.1 eq) dropwise.[3][1]

    • Warm to RT and stir for 3 hours.

    • Quench: Add saturated

      
       solution. Extract with EtOAc (3x).[1]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][5]

    • Product:Intermediate 2 (N1-biphenylmethyl-N3-Boc-aminopiperidin-2-one).[3][1]

Phase 2: Creation of the Quaternary Center (The Critical Step)

Objective: Install the methyl group at C3 to generate the 3-amino-3-methyl motif.[3]

Reagents:

  • Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF)[1]

  • Methyl Iodide (MeI)[3][1]

  • THF (Anhydrous)[3][1]

Protocol:

  • Enolate Formation:

    • Cool a solution of Intermediate 2 (2.0 mmol) in THF (15 mL) to -78°C (Dry ice/acetone bath).

    • Add LiHMDS (2.2 eq) dropwise over 10 minutes. The solution typically turns yellow/orange.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation at C3.

  • C-Methylation:

    • Add MeI (3.0 eq) neat, dropwise.

    • Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

    • Note: Maintaining low temperature is crucial to favor the formation of the quaternary center and prevent side reactions.

  • Workup:

    • Quench with cold saturated

      
      .[1] Extract with EtOAc.
      
    • Purify via column chromatography.[6]

    • Product:Intermediate 3 (Racemic 3-methyl-3-Boc-amino derivative).[3][1]

    • Chiral Resolution (Optional but Recommended): Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) if the active enantiomer (usually R) is required specifically.[3][1]

Phase 3: N-Cap Coupling (Final Antagonist Assembly)

Objective: Deprotect the amine and attach the sulfonamide cap (Domain A).[1]

Reagents:

  • Trifluoroacetic acid (TFA) / DCM (1:1)[3][1]

  • 4-Methylbenzenesulfonyl chloride (Tos-Cl) or specific Arylsulfonyl chloride[3][1]

  • Pyridine or DIPEA[3][1]

Protocol:

  • Deprotection:

    • Treat Intermediate 3 with TFA/DCM (1:1, 10 mL) for 1 hour at RT.

    • Concentrate in vacuo.[7] Azeotrope with toluene to remove residual TFA.[8]

    • Result: Free amine TFA salt.

  • Sulfonylation:

    • Resuspend the salt in DCM (10 mL). Add Pyridine (5 eq).[1]

    • Add 4-Methylbenzenesulfonyl chloride (1.1 eq).[3][1]

    • Stir at RT overnight.

  • Final Purification:

    • Wash with 1N HCl (to remove pyridine), then

      
      .[1]
      
    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).[1]

    • Lyophilize to obtain the final B1R Antagonist .

Visual Workflows

Diagram 1: Synthetic Pathway

This diagram illustrates the stepwise construction of the antagonist, highlighting the critical C3-methylation step.[1]

G Start 3-Aminopiperidin-2-one (Ornithine Lactam) Prot N-Boc Protection (Intermediate 1) Start->Prot Boc2O, Et3N Alk1 N1-Alkylation (Attach Hydrophobic Tail) Prot->Alk1 NaH, Ar-CH2-Cl Alk2 C3-Methylation (LiHMDS / MeI) (-78°C) Alk1->Alk2 Creates Quaternary Center Deprot Boc Deprotection (TFA/DCM) Alk2->Deprot TFA Couple N-Cap Coupling (Sulfonylation) Deprot->Couple R-SO2-Cl, Pyridine Final Final B1R Antagonist (Quaternary Core) Couple->Final HPLC Purification

Caption: Stepwise synthesis of the B1R antagonist. The red node highlights the critical quaternary center formation.

Diagram 2: Pharmacophore Logic

Understanding why this scaffold works is essential for troubleshooting SAR (Structure-Activity Relationship) issues.[3][1]

SAR Core 3-Amino-3-Methyl Piperidinone Core Constraint Conformational Constraint (Locks Bioactive Pose) Core->Constraint Stability Metabolic Stability (Blocks Peptidase) Core->Stability Tail N1-Biphenyl Tail (Selectivity Pocket) Core->Tail Attached at N1 Cap N3-Sulfonamide Cap (H-Bond / Hydrophobic) Core->Cap Attached at N3

Caption: Pharmacophore assembly around the lactam core. The core provides the structural rigidity required for high-affinity binding.[3]

Analytical Data & Troubleshooting

Expected Characterization Data
TechniqueExpected Signal / Observation
1H NMR (Core) Disappearance of the C3-methine proton (typically ~3.8-4.2 ppm).[3][1] Appearance of a sharp singlet for C3-Methyl (~1.2-1.5 ppm).[3][1]
13C NMR Appearance of a quaternary carbon signal at ~55-60 ppm (C3).[3][1]
LC-MS Mass shift of +14 Da (Methyl group) relative to the des-methyl precursor.[3]
Chiral HPLC Resolution of (R) and (S) enantiomers. (R)-isomer is typically the bioactive eutomer for B1R antagonists in this class.[3][1]
Expert Troubleshooting Tips
  • Incomplete Methylation: If the C3-methylation is sluggish, ensure the temperature is strictly controlled. Warming too fast can lead to decomposition. If starting material remains, add additional LiHMDS before MeI.[1]

  • O-Alkylation vs. C-Alkylation: The lactam oxygen can sometimes compete for alkylation.[3] Using a non-polar solvent like Toluene/THF mixtures or keeping the counter-ion "tight" (Lithium) favors C-alkylation.[3][1]

  • Racemization: While the quaternary center prevents racemization after formation, the enolate formation is achiral.[1] You will get a racemate unless you use a chiral auxiliary (e.g., Myers' pseudoephedrine route) or perform chiral resolution post-synthesis.[1]

References

  • Merck Research Laboratories. (2007).[1] Novel compounds useful for bradykinin B1 receptor antagonism.[9][10] US Patent 2007/0032475 A1. Link

  • Kuduk, S. D., et al. (2008).[1] Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. Current Topics in Medicinal Chemistry, 8(16), 1420-1430.[1] Link

  • Wood, M. R., et al. (2003).[1] Benzodiazepines as potent and selective bradykinin B1 antagonists. Journal of Medicinal Chemistry, 46(10), 1803-1806.[1] Link[3][1]

  • Amgen Inc. (2011).[1] 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists.[3][1] Bioorganic & Medicinal Chemistry Letters, 21(11), 3384-3389.[1] Link

  • Dolle, R. E., et al. (2006).[1] A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core. Bioorganic & Medicinal Chemistry Letters, 16(10), 2748-2752.[1] Link

Sources

Application

3-amino-3-methylpiperidin-2-one as a chiral building block

Overcoming Steric Hindrance in Quaternary Chiral Scaffolds Abstract This guide outlines the utility, synthesis, and handling of 3-amino-3-methylpiperidin-2-one , a specialized -disubstituted amino acid derivative. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in Quaternary Chiral Scaffolds

Abstract

This guide outlines the utility, synthesis, and handling of 3-amino-3-methylpiperidin-2-one , a specialized


-disubstituted amino acid derivative. Unlike its secondary analog (3-aminopiperidin-2-one), the presence of the methyl group at the C3 position creates a quaternary carbon center. This structural feature imparts exceptional metabolic stability and conformational restriction to peptide backbones but introduces significant synthetic challenges regarding steric hindrance during ligation. This note provides validated protocols for chiral resolution and high-efficiency peptide coupling using advanced uronium/phosphonium reagents.
Introduction: The Quaternary Carbon Advantage

In medicinal chemistry, the "Gem-Disubstituted Effect" (Thorpe-Ingold effect) is a powerful tool. By replacing the


-proton of an amino acid with a methyl group (as seen in 3-amino-3-methylpiperidin-2-one), researchers achieve two critical biological outcomes:
  • Metabolic Blockade: The absence of an

    
    -proton prevents racemization and degradation by transaminases or proteases, significantly extending in vivo half-life.
    
  • Conformational Locking: The bulky quaternary center restricts the rotation of the

    
     and 
    
    
    
    torsion angles, forcing peptides into stable secondary structures (e.g.,
    
    
    -turns or helices), which often improves receptor binding affinity.[1]

However, this steric bulk makes the amine nucleophile poorly reactive, requiring specialized coupling protocols described in Section 5.[1]

Structural Properties & Stereochemistry
PropertyData
IUPAC Name 3-amino-3-methylpiperidin-2-one
Molecular Formula C

H

N

O
Molecular Weight 128.17 g/mol
Chiral Center C3 (Quaternary)
Key Feature

-disubstituted lactam (Constrained Aib analog)
pKa (Conjugate Acid) ~7.8 (Lower than typical amines due to lactam electron withdrawal)

Stereochemical Designation:

  • (S)-Enantiomer: Generally corresponds to the L-amino acid configuration and is the most common target for peptidomimetics.

  • (R)-Enantiomer: Corresponds to the D-amino acid configuration.

Protocol A: Synthesis & Chiral Resolution

Rationale: While asymmetric alkylation using phase-transfer catalysis (e.g., Maruoka catalysts) is possible, it is often cost-prohibitive for gram-scale needs.[1] The most robust laboratory method involves synthesizing the racemate followed by classical resolution.

Phase 1: Synthesis of Racemic N-Boc-3-amino-3-methylpiperidin-2-one

Reaction Type:


-Alkylation of Protected Lactam
  • Starting Material: commercially available N-Boc-3-aminopiperidin-2-one.

  • Reagents: LiHMDS (Lithium hexamethyldisilazide), Methyl Iodide (MeI), THF (anhydrous).[1]

  • Procedure:

    • Cool a solution of N-Boc-3-aminopiperidin-2-one (1.0 eq) in THF to -78°C under Argon.

    • Add LiHMDS (2.2 eq) dropwise.[1] Note: 2 eq are needed to deprotonate the amide NH and the

      
      -CH.
      
    • Stir for 1 hour to ensure dianion formation.

    • Add MeI (1.1 eq) slowly. The alkylation occurs preferentially at the C3 carbon due to the higher reactivity of the enolate compared to the lactam nitrogen anion in this specific scaffold (though N-methylation is a risk; strict temperature control is vital).

    • Quench with saturated NH

      
      Cl and extract with EtOAc.
      
    • Purify via flash chromatography (Hexane/EtOAc).[1]

Phase 2: Chiral Resolution (The Tartrate Method)

Principle: Formation of diastereomeric salts using Dibenzoyl-L-tartaric acid (L-DBTA).

  • Deprotection: Treat the racemic N-Boc intermediate with 4M HCl/Dioxane to yield the free amine HCl salt. Neutralize with NaOH to get the free base oil.

  • Salt Formation:

    • Dissolve racemic 3-amino-3-methylpiperidin-2-one (10 mmol) in hot Ethanol (20 mL).

    • Add L-DBTA (0.5 eq, 5 mmol) dissolved in hot Ethanol. Note: Using 0.5 eq ("Half-quantity method") maximizes enantiomeric purity.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • Filter the precipitate. The solid is usually the (S)-amine

      
       L-DBTA  salt (Verify via optical rotation or chiral HPLC).
      
  • Liberation:

    • Suspend the salt in water and basify with 1M NaOH.

    • Extract with DCM (3x) to yield optically enriched (S)-3-amino-3-methylpiperidin-2-one.

Protocol B: High-Efficiency Peptide Coupling

Rationale: The quaternary center at C3 creates massive steric hindrance. Standard coupling reagents (EDC, DCC, HBTU) will fail or result in extremely slow kinetics, leading to side reactions.[1] HATU or PyAOP are mandatory for this application.

Workflow: Coupling to the N-Terminus of a Peptide

Scenario: Coupling Fmoc-Phe-OH to H-Am(Me)Pip-OMe (The lactam amine).

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive to reduce racemization and accelerate reaction.

  • Base: TMP (2,4,6-Collidine) or DIEA.[1] Collidine is preferred for difficult couplings as it minimizes proton abstraction from the activated ester.

Step-by-Step:

  • Activation:

    • Dissolve Fmoc-Phe-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (Concentration ~0.1 M).

    • Add Collidine (2.5 eq).[1] Stir for 2 minutes. The solution should turn yellow.

  • Coupling:

    • Add the chiral 3-amino-3-methylpiperidin-2-one (1.0 eq) to the activated mixture.

    • Critical Step: Microwave irradiation (if available) at 50°C for 20 minutes significantly improves yield.[1] If performing at RT, stir for 12–24 hours.[1]

  • Monitoring:

    • Monitor via LC-MS. Ninhydrin stain is ineffective for this amine; use Chloranil test or phosphomolybdic acid (PMA).[1]

  • Workup:

    • Dilute with EtOAc. Wash with 5% KHSO

      
       (removes collidine), then sat.[1] NaHCO
      
      
      
      , then brine.[1]
Visualization: Synthesis & Application Workflows

G Start Racemic 3-Amino-piperidin-2-one Protect Boc Protection ((Boc)2O, TEA) Start->Protect Alkylate C3-Alkylation (LiHMDS, MeI, -78°C) Protect->Alkylate Creates Quaternary C Deprotect Boc Removal (HCl/Dioxane) Alkylate->Deprotect Resolve Chiral Resolution (L-DBTA, EtOH) Deprotect->Resolve Pure (S)-3-Amino-3-methyl piperidin-2-one Resolve->Pure Crystallization Coupling Peptide Coupling (HATU/HOAt/Collidine) Pure->Coupling Hindered Amine Product Conformationally Locked Peptide Coupling->Product

Figure 1: Workflow for the synthesis, resolution, and peptide coupling of the quaternary lactam scaffold.

Handling and Storage
  • Hygroscopicity: The free amine is moderately hygroscopic. Store under nitrogen or argon.

  • Stability: The lactam ring is stable to standard TFA deprotection conditions used in solid-phase peptide synthesis (SPPS).

  • Safety: As with all alkylating agents, Methyl Iodide (used in synthesis) is a carcinogen.[1] The final amino-lactam should be treated as a potential irritant.

References
  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle.[1] Angewandte Chemie International Edition. Link[1]

  • Ager, D. J., et al. (1996).[1] The Synthesis of Unnatural Amino Acids. Chemical Reviews. Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive.[2] Journal of the American Chemical Society.[3][4] Link[1]

  • Beak, P., & Lee, W. K. (1990).[1]

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. Journal of Organic Chemistry.[3] Link[1]
    

Sources

Method

Application Note: Chemoselective N-Protection of 3-Amino-3-methylpiperidin-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Protocols for Sterically Hindered Amines Introduction & Mechanistic Challenges 3-Amino-3-methylpiperidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Protocols for Sterically Hindered Amines

Introduction & Mechanistic Challenges

3-Amino-3-methylpiperidin-2-one (CAS: 64298-90-4) is a highly specialized cyclic amino acid derivative utilized as a core scaffold in the synthesis of bradykinin B1 receptor antagonists and conformationally constrained peptide mimetics[1].

The selective N-protection of this molecule presents a dual mechanistic challenge:

  • Steric Hindrance at the α-Quaternary Center: The primary amine is located at the C3 position, flanked by the piperidone ring and a methyl group. This neo-pentyl-like steric bulk drastically reduces the nucleophilicity of the primary amine compared to standard aliphatic substrates, often leading to sluggish reaction kinetics and poor yields under standard protection conditions[2].

  • Chemoselectivity: The molecule contains a secondary lactam nitrogen (N1). While the lactam nitrogen is inherently less nucleophilic due to amide resonance, forcing conditions (such as the use of strong bases or prolonged heating) can trigger unwanted N-lactam protection or di-Boc formation[3][4].

To achieve selective N-tert-butyloxycarbonyl (Boc) protection of the sterically hindered primary amine, the electrophilicity of the di-tert-butyl dicarbonate (Boc₂O) must be strategically enhanced. This guide outlines two field-proven protocols: a classical DMAP-catalyzed activation[5][6] and a modern, green HFIP-mediated organocatalytic approach[3].

Experimental Workflows

Protocol A: DMAP-Catalyzed Boc Protection (Acylpyridinium Activation)

This protocol utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is electrophilic enough to overcome the steric barrier of the α-methyl group[5][6].

Reagents:

  • 3-Amino-3-methylpiperidin-2-one: 1.0 eq

  • Boc₂O: 1.5 eq

  • Triethylamine (TEA): 2.0 eq

  • DMAP: 0.1 eq

  • Anhydrous Dichloromethane (DCM): 0.2 M

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 3-amino-3-methylpiperidin-2-one in anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add TEA (2.0 eq) and stir for 5 minutes. Causality: TEA acts as a non-nucleophilic bulk base to neutralize any trace acid and accept the proton during the final substitution step.

  • Catalyst Introduction: Add DMAP (0.1 eq) to the solution.

  • Electrophile Addition: Slowly add Boc₂O (1.5 eq) dropwise over 15 minutes at 0 °C. Causality: Dropwise addition prevents localized high concentrations of Boc₂O, minimizing the risk of over-protection (di-Boc or lactam-Boc formation).

  • Reaction Propagation: Warm the mixture to 35 °C and stir for 12–16 hours. Causality: Mild heating provides the necessary activation energy to overcome the steric hindrance of the quaternary center.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (EtOAc/Hexane gradient) to isolate the pure 3-(Boc-amino)-3-methylpiperidin-2-one.

Protocol B: HFIP-Mediated Chemoselective Protection (H-Bonding Activation)

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) serves as both the solvent and a hydrogen-bond donor organocatalyst. HFIP strongly hydrogen-bonds to the carbonyl oxygen of Boc₂O, drastically increasing its electrophilicity. This allows the hindered amine to attack rapidly without the need for basic catalysts, while completely suppressing lactam reactivity[3][4].

Reagents:

  • 3-Amino-3-methylpiperidin-2-one: 1.0 eq

  • Boc₂O: 1.2 eq

  • HFIP: 0.5 M

Step-by-Step Methodology:

  • Substrate Suspension: Suspend 3-amino-3-methylpiperidin-2-one in HFIP at room temperature (25 °C).

  • Electrophile Addition: Add Boc₂O (1.2 eq) in one portion.

  • Reaction Monitoring: Stir at room temperature for 30–60 minutes. Causality: The reaction progress is a self-validating system; immediate effervescence of CO₂ gas will be observed as the Boc₂O is consumed. Monitor via TLC (ninhydrin stain) until the primary amine is fully consumed[3].

  • Solvent Recovery: Evaporate the HFIP under reduced pressure. Causality: HFIP is highly volatile (bp 58 °C) and can be recovered quantitatively via a cold trap for reuse, making this an environmentally benign and cost-effective system[3].

  • Purification: Triturate the crude residue with cold diethyl ether. The pure N-Boc protected product precipitates as a white solid and is collected via vacuum filtration, bypassing the need for tedious chromatography.

Quantitative Data Summary

ParameterProtocol A (DMAP/TEA)Protocol B (HFIP Organocatalysis)
Reaction Time 12 – 16 hours0.5 – 1.0 hour
Temperature 35 °C25 °C (Room Temperature)
Yield 75 – 82%90 – 95%
Chemoselectivity Good (Trace Lactam-Boc observed)Excellent (Strictly Amine-Boc)
Purification Method Flash Column ChromatographyTrituration / Filtration
Environmental Impact High (Halogenated solvent, waste)Low (Recyclable solvent, atom-economic)

Reaction Pathway Visualization

G SM 3-Amino-3-methylpiperidin-2-one (Sterically Hindered Amine + Lactam) Path1 Protocol A: DMAP / TEA / DCM (Acylpyridinium Activation) SM->Path1 Path2 Protocol B: HFIP Solvent (H-Bonding Activation) SM->Path2 Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Path1 Boc2O->Path2 SideRxn Lactam N-Boc (Avoided by Chemoselectivity) Path1->SideRxn Trace Byproduct Product 3-(Boc-amino)-3-methylpiperidin-2-one (Desired Product) Path1->Product Good Yield (75-82%) Path2->Product Excellent Yield (90-95%)

Chemoselective N-Boc protection pathways for 3-amino-3-methylpiperidin-2-one.

References

  • [1] US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism. Google Patents. 1

  • [3] 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Organic Chemistry Portal. 3

  • [2] An improved synthesis of N-Boc protected aryl amines. Taylor & Francis (Synthetic Communications). 2

  • [4] Boc-Protected Amino Groups. Organic Chemistry Portal. 4

  • [5] Urea Derivatives of 2-Aryl-benzothiazol-5-amines. CORE. 5

  • [6] Generation of Oxyphosphonium Ions by Photoredox/Cobaloxime Catalysis for Scalable Amide and Peptide Synthesis in Batch and Continuous‐Flow. ResearchGate. 6

Sources

Application

reaction conditions for alkylation of 3-amino-3-methylpiperidin-2-one

Application Note: Regioselective Alkylation Strategies for 3-Amino-3-methylpiperidin-2-one Executive Summary & Strategic Analysis The alkylation of 3-amino-3-methylpiperidin-2-one presents a classic chemoselectivity chal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation Strategies for 3-Amino-3-methylpiperidin-2-one

Executive Summary & Strategic Analysis

The alkylation of 3-amino-3-methylpiperidin-2-one presents a classic chemoselectivity challenge common in peptidomimetic synthesis. The molecule contains two distinct nitrogen nucleophiles and a sterically crowded quaternary center at C3.

  • N1 (Lactam Nitrogen):

    
    .[1] Non-nucleophilic under neutral conditions.[1] Requires deprotonation to react.[1]
    
  • N3 (Exocyclic Primary Amine):

    
     (conjugate acid).[1] Moderately nucleophilic.[1] Prone to over-alkylation (quaternization) if not controlled.[1]
    
  • C3 (Alpha Carbon): Fully substituted (quaternary).[1] C-alkylation is impossible without ring fragmentation.[1]

Critical Insight: The presence of the C3-methyl group introduces significant steric bulk (neopentyl-like environment) proximal to the exocyclic amine. While this stabilizes the ring conformation via the Thorpe-Ingold effect, it retards the reaction rates of N3-alkylation compared to the non-methylated analog (ornithine lactam).

Decision Tree: Reaction Pathway Selection

ReactionStrategy Start Target: Alkylated 3-Amino-3-methylpiperidin-2-one Decision Which Nitrogen requires alkylation? Start->Decision N1_Route Route A: N1 (Lactam) Alkylation Decision->N1_Route Lactam Modification N3_Route Route B: N3 (Amine) Alkylation Decision->N3_Route Side-chain Extension Protect Step 1: Protect N3 (Boc/Cbz) N1_Route->Protect RedAm Method 1: Reductive Amination (Aldehyde + NaBH(OAc)3) N3_Route->RedAm Preferred (Mono-selective) DirectAlk Method 2: Direct Alkylation (R-X + DIPEA) N3_Route->DirectAlk Difficult (Poly-alkylation risk) Deprotonate Step 2: Strong Base (NaH or KHMDS) Protect->Deprotonate Alkylate_N1 Step 3: Add Alkyl Halide (Sn2) Deprotonate->Alkylate_N1 Result_N1 Product: 1-Alkyl-3-amino-3-methylpiperidin-2-one Alkylate_N1->Result_N1 Result_N3 Product: 3-(Alkylamino)-3-methylpiperidin-2-one RedAm->Result_N3 DirectAlk->Result_N3

Figure 1: Strategic workflow for regioselective alkylation based on target site.

Protocol A: N1-Alkylation (Lactam Functionalization)

Objective: Install an alkyl group on the amide nitrogen (N1).[1] Prerequisite: The exocyclic amine (N3) MUST be protected (e.g., Boc, Cbz) to prevent competitive quaternization and side reactions.[1]

Mechanism & Rationale

Lactams are weak acids.[1] To alkylate N1, we must form the lactam enolate (imidate).[1] Sodium Hydride (NaH) is the standard base, but the counter-ion effect is real. Lithium salts (Li+) favor O-alkylation (lactim ether), while Sodium (Na+) and Potassium (K+) favor N-alkylation.[1]

Materials
  • Substrate: 3-(Boc-amino)-3-methylpiperidin-2-one (1.0 equiv)

  • Reagent: Alkyl Halide (1.2 – 1.5 equiv) (Iodides > Bromides >> Chlorides)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF/DMF (9:1 mixture)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the N-protected substrate in anhydrous DMF (0.1 M concentration).

    • Note: If the substrate is poorly soluble due to the rigid ring, mild heating (40°C) may be required before adding base.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas will occur.[1][2] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete anion formation. The solution usually turns yellow/orange.[1]
      
  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow to warm to RT and stir.

    • Methyl/Ethyl Iodide:[1] 1–3 hours.[1]

    • Benzyl Bromide:[1] 3–6 hours.[1]

    • Hindered Electrophiles: May require heating to 60°C.[1]

  • Quench & Workup: Carefully quench with saturated aqueous ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (exothermic!). Extract with EtOAc (3x).[1] Wash organics with 
    
    
    
    (5x) to remove DMF, then Brine (1x).[1] Dry over
    
    
    .[1]
Troubleshooting N1-Alkylation
IssueProbable CauseSolution
O-Alkylation (Lactim Ether) Hard electrophile or "Hard" counter-ion (Li+).[1]Switch solvent to THF/HMPA or use Cs2CO3 in DMF.[1]
Low Conversion Steric hindrance at C3 affects N1 conformation.[1]Switch base to KHMDS (Potassium Hexamethyldisilazide) in THF.[1] It is soluble and stronger.[1]
Hydrolysis of Lactam Wet solvent or excessive heating with base.[1]Ensure strictly anhydrous conditions.[1] Use molecular sieves in DMF.

Protocol B: N3-Alkylation (Exocyclic Amine)

Objective: Functionalize the primary amine without affecting the lactam. Challenge: The C3-methyl group creates steric bulk.[1] Direct alkylation (


) is often sluggish and difficult to stop at mono-alkylation. Reductive Amination  is the superior method.[1]
Method: Reductive Amination (Preferred)
Materials
  • Substrate: 3-amino-3-methylpiperidin-2-one (Free base or HCl salt)

  • Reagent: Aldehyde/Ketone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve substrate in DCE (0.1 M).[1] Add the aldehyde.[1][3]

    • Note: If using the HCl salt of the amine, add 1.0 equiv of TEA or DIPEA to free the base.

    • Catalyst: If the ketone/aldehyde is sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops).[1]

  • Equilibration: Stir at RT for 1–2 hours. The steric bulk of the C3-methyl group means imine formation is the rate-determining step. Do not rush this.

  • Reduction: Add

    
     in one portion. Stir at RT overnight (12–16h).[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    

Comparative Data: Reactivity Profile

The following table summarizes reaction times and yields for the alkylation of 3-amino-3-methylpiperidin-2-one compared to its non-methylated analog (Ornithine lactam).

VariableNon-Methylated Analog3-Methyl Analog (Target)Notes
N1-Alkylation (NaH/MeI) 1 hour, >90% Yield3 hours, ~80% YieldC3-Me induces ring puckering, slightly shielding N1.[1]
N3-Imine Formation 30 mins2 hoursSignificant steric effect. C3-Me hinders attack on aldehyde.[1]
N3-Direct Alkylation Fast, Poly-alkylation commonSlow, Mono-alkylation easierSteric bulk actually helps prevent over-alkylation here.[1]

References

  • Synthesis of 3-Aminopiperidin-2-one Derivatives

    • Source: Vertex Pharmaceuticals.[1] "Preparation of (R)-3-aminopiperidine dihydrochloride." US Patent 2010/0029941 A1.

    • Relevance: Describes the base synthesis of the scaffold and handling of the hydrochloride salt.
    • URL:

  • General N-Alkylation of Lactams

    • Source: BenchChem Application Notes.[1] "Protocols for N-Alkylation of 3-Aminoazepan-2-one."

    • Relevance: Establishes the NaH/DMF vs. Microwave/KOH protocols for cyclic alpha-amino lactams.
    • URL: (General Reference)

  • Steric Effects in Piperidinones

    • Source: Wang, Y., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one."[1][4] Journal of Zhejiang University-SCIENCE A, 2016, 17(2), 163-170.[1][4]

    • Relevance: Discusses the specific steric influence of the 3-methyl group on alkyl
    • URL:

  • Reductive Amination Standards

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1]

    • Relevance: The definitive guide for the N3-alkyl
    • URL:

Sources

Method

solid-phase peptide synthesis with piperidinone amino acids

Application Note & Protocol: Solid-Phase Peptide Synthesis with Piperidinone Amino Acids Abstract Piperidinone amino acids (specifically piperidin-2-one derivatives) are critical peptidomimetic scaffolds used to induce c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solid-Phase Peptide Synthesis with Piperidinone Amino Acids

Abstract

Piperidinone amino acids (specifically piperidin-2-one derivatives) are critical peptidomimetic scaffolds used to induce conformational constraints, such as


-turns, or to improve the proteolytic stability of bioactive peptides.[1] However, their incorporation into solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance associated with the secondary amine of the piperidinone ring and the potential for racemization. This guide provides a high-fidelity protocol for the synthesis of peptides containing piperidinone scaffolds, focusing on the critical coupling of the hindered secondary amine and minimizing aggregation.

Introduction: The Piperidinone Advantage

In drug design, linear peptides often suffer from poor bioavailability and rapid enzymatic degradation. Constraining the peptide backbone into a fixed conformation can enhance receptor affinity and metabolic stability.

Piperidin-2-one (


-lactam)  amino acids are structural surrogates for the peptide bond, locking the backbone into a specific dihedral angle (

,

). They are particularly effective at mimicking type II'

-turns, a common recognition motif in GPCR ligands and protein-protein interaction inhibitors.

Key Challenges in SPPS:

  • Steric Hindrance: The nitrogen atom of the piperidinone ring is a secondary amine embedded in a cyclic system. Coupling the subsequent amino acid to this nitrogen is the rate-limiting step, often requiring forcing conditions.

  • Nucleophilicity: The nucleophilicity of the piperidinone nitrogen is reduced compared to a standard proline secondary amine due to electronic effects (if adjacent to electron-withdrawing groups) and steric bulk.

  • Aggregation: Constrained peptides can induce early on-resin aggregation, leading to deletion sequences.

Strategic Considerations

Building Block Selection

This protocol assumes the use of pre-synthesized Fmoc-protected Piperidinone amino acids (e.g., Fmoc-3-amino-piperidin-2-one-4-carboxylic acid or "Freidinger Lactam" analogs).

  • Protection: Ensure the

    
     is Fmoc-protected. Side chains (if any) must be orthogonal (e.g., Boc, tBu).
    
  • Stereochemistry: Verify the chirality. 3-substituted piperidinones can be prone to epimerization during activation if not handled at controlled temperatures.

Resin Choice
  • Rink Amide ChemMatrix/PEG-PS: Recommended. The PEG backbone reduces aggregation, which is critical when synthesizing constrained sequences.

  • 2-Chlorotrityl Chloride (2-CTC): Use if a C-terminal acid is required or if the piperidinone is at the C-terminus (loading is milder, preventing racemization).

Coupling Reagent Strategy
  • Coupling of the Piperidinone: Standard high-efficiency reagents (DIC/Oxyma or HBTU/DIEA).

  • Coupling to the Piperidinone: Requires "Power Coupling" reagents. HATU/HOAt or PyAOP are the gold standards here. In extreme cases, acid fluorides or symmetric anhydrides are necessary.

Detailed Protocol

Materials
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading).

  • Solvents: DMF (Peptide grade, amine-free), DCM, NMP (for difficult couplings).

  • Reagents: Piperidine, HATU, HOAt, DIEA (Diisopropylethylamine), Fmoc-AA-OH, Fmoc-Piperidinone-OH.

  • Monitoring: Chloranil Test (for secondary amines), Kaiser Test (for primary amines).

Workflow Diagram (Graphviz)

SPPS_Piperidinone Start Resin Swelling (DCM/DMF) Deprotect_1 Fmoc Removal (20% Piperidine/DMF) Start->Deprotect_1 Coupling_Std Standard AA Coupling (HBTU/DIEA) Deprotect_1->Coupling_Std Check_1 Kaiser Test (Blue = Stop, Colorless = Go) Coupling_Std->Check_1 Check_1->Deprotect_1 Next Std AA Coupling_Pip Coupling Fmoc-Piperidinone (DIC/Oxyma or HATU) Check_1->Coupling_Pip Ready for Pip Deprotect_Pip Fmoc Removal (Pip) (20% Piperidine/DMF) Coupling_Pip->Deprotect_Pip Critical_Step CRITICAL STEP: Coupling NEXT AA to Piperidinone (Secondary Amine) Deprotect_Pip->Critical_Step Coupling_Hard Power Coupling Conditions: 5 eq AA, 5 eq HATU, 5 eq HOAt Double Couple or Microwave Critical_Step->Coupling_Hard Check_2 Chloranil Test (Specific for Sec. Amines) Coupling_Hard->Check_2 Check_2->Coupling_Hard Positive (Blue) Elongation Continue Elongation Check_2->Elongation Negative (Clear) Cleavage Final Cleavage (TFA/TIS/H2O) Elongation->Cleavage

Caption: Workflow for SPPS incorporating a piperidinone scaffold. Note the critical branch point at the secondary amine coupling.

Step-by-Step Methodology

1. Resin Preparation

  • Weigh 0.1 mmol of Rink Amide ChemMatrix resin.[1][2]

  • Swell in DCM (5 mL) for 20 mins, then wash with DMF (3 x 5 mL).

2. Standard Elongation (Pre-Piperidinone) Perform standard Fmoc SPPS cycles for amino acids C-terminal to the piperidinone.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling: 5 eq Fmoc-AA-OH, 5 eq HBTU, 10 eq DIEA in DMF. 45 min at RT.

  • Wash: DMF (5 x 5 mL).

3. Coupling the Fmoc-Piperidinone-OH

  • Rationale: The amine on the resin is primary (usually). The carboxyl group of the piperidinone is activated normally.

  • Cocktail: Dissolve 3 eq Fmoc-Piperidinone-OH , 3 eq DIC , and 3 eq Oxyma Pure in minimal DMF.

  • Reaction: Add to resin.[1][2][3][4][5][6][7] Shake for 2 hours at RT.

  • Note: DIC/Oxyma is preferred over HBTU here to suppress potential racemization of the piperidinone

    
    -carbon.
    

4. Fmoc Deprotection of the Piperidinone

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Observation: The resin now displays a secondary amine constrained within the piperidinone ring.

5. CRITICAL STEP: Coupling to the Piperidinone Secondary Amine This is the most difficult step. Standard conditions often fail, leading to deletion sequences.

  • Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 5 eq Fmoc-AA-OH : 5 eq HATU : 5 eq HOAt : 10 eq DIEA.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and kinetics.

  • Procedure:

    • Dissolve AA, HATU, and HOAt in NMP. Activate for 1 min.

    • Add DIEA.[1][5][8] Immediately add to resin.

    • Reaction Time: Double couple.

      • Round 1: 2 hours at RT.

      • Round 2: Fresh reagents, 2 hours at RT (or overnight).

    • Microwave Option: If available, heat to 75°C for 10 mins (except for Cys/His).

6. Monitoring (The Chloranil Test) The Kaiser test is unreliable for secondary amines. Use the Chloranil test.

  • Reagent: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.

  • Method: Place a few resin beads in a tube. Add 2 drops of each solution. Wait 5 mins.

  • Result:

    • Dark Blue/Green Beads: Positive (Unreacted secondary amine).

      
      Recouple. 
      
    • Colorless/Yellow Beads: Negative (Coupling complete).

      
      Proceed. 
      

7. Cleavage and Isolation

  • Wash resin with DCM (5 x) and dry under Nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

  • Shake for 2-3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Summary & Troubleshooting

ChallengeSymptomSolution
Incomplete Coupling Blue Chloranil test after double coupling.Switch Activation: Convert next AA to Acid Chloride (using Triphosgene) or Acid Fluoride (using TFFH).
Racemization Split peaks in HPLC (diastereomers).Use DIC/Oxyma instead of phosphonium/uronium salts. Keep temperature <40°C.
Aggregation Broad peaks; difficult filtration.Use ChemMatrix resin. Add Pseudoproline dipeptides before the piperidinone if sequence allows.
Piperidine Adducts Mass spec shows +67 Da or +85 Da.Ensure thorough washing after deprotection.[2][3][4] Piperidine can react with activated electrophiles if carried over.

References

  • Freidinger, R. M., et al. "Protected lactam-bridged dipeptides for use as conformational constraints in peptides." The Journal of Organic Chemistry, 47.1 (1982): 104-109. Link

  • Perdih, A., & Kikelj, D. "The synthesis and utility of piperidin-2-one amino acids in peptide mimetics." Current Organic Chemistry, 10.15 (2006). Link

  • Teixidó, M., et al. "Solid-phase synthesis of N-alkyl amino acids and peptides." Journal of Peptide Science, 11.11 (2005). Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 109.6 (2009): 2455–2504. Link

  • BenchChem Application Notes. "Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives." Link

Sources

Application

Application Note: Design and Synthesis of Peptidomimetics using 3-Amino-3-methylpiperidin-2-one

This Application Note and Protocol guide details the use of 3-amino-3-methylpiperidin-2-one , a quaternary constrained amino acid analogue.[1][2][3][4][5][6] This molecule represents a critical scaffold in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3-amino-3-methylpiperidin-2-one , a quaternary constrained amino acid analogue.[1][2][3][4][5][6] This molecule represents a critical scaffold in peptidomimetic drug design, offering rigidification of the peptide backbone and protection against proteolytic degradation.[5][6]

Topic: Constrained Amino Acid Analogues: 3-Amino-3-methylpiperidin-2-one

Strategic Overview & Scientific Rationale

The "Lactam Constraint" in Drug Design

In medicinal chemistry, the transition from a flexible peptide hit to a bioavailable drug candidate often requires conformational constraint. 3-amino-3-methylpiperidin-2-one (hereafter referred to as ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-Me-Orn-Lac ) is a specialized 

-lactam scaffold that mimics the

-turn or

-turn secondary structures of peptides.[1][2][3][4][6]

Unlike simple 3-aminopiperidines (found in drugs like Alogliptin), the addition of the C3-methyl group creates a quaternary center.[2][3][4][5] This imparts two critical properties:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the methyl group restricts the rotation of the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into a bent conformation favorable for receptor binding.[3]
  • Metabolic Shielding: The quaternary center eliminates the

    
    -proton, rendering the adjacent amide bond completely resistant to hydrolysis by standard proteases.[3][4]
    
Structural Biology Profile
  • Scaffold Class: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -Lactam (Piperidin-2-one).[1][2][3][4][6]
    
  • Chirality: The C3 position is chiral.[3][4] The (S)-enantiomer typically mimics the L-amino acid backbone.[1][2][3][4][5]

  • Connectivity:

    • Exocyclic Amine (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ):  Acts as the N-terminus for peptide elongation.[1][2][3][4]
      
    • Lactam Carbonyl (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ):  Acts as a C-terminal cap or, if the ring nitrogen is alkylated, part of an internal constraint.[4][6]
      
    • Ring Nitrogen (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ):  Can be functionalized with a linker (e.g., bromoacetate) to reconnect to the peptide backbone, creating a "Freidinger-style" lactam bridge.[3][4][6]
      

Chemical Synthesis Protocol

Objective: Synthesize the protected building block Fmoc-(S)-3-amino-3-methylpiperidin-2-one for use in Solid Phase Peptide Synthesis (SPPS).

Method Selection: The Schiff Base Alkylation Route

Direct methylation of ornithine is inefficient.[4] The most robust protocol utilizes the O'Donnell Phase Transfer Catalysis or Enolate Alkylation method on a protected lactam precursor.[4]

Step-by-Step Synthesis Workflow

SynthesisWorkflow Start Starting Material: L-Ornithine HCl Step1 Step 1: Lactamization (Reflux in AcOH/H2O) Start->Step1 Inter1 3-aminopiperidin-2-one Step1->Inter1 Step2 Step 2: Schiff Base Formation (Benzophenone imine, DCM) Inter1->Step2 Inter2 N-(diphenylmethylene)-piperidin-2-one Step2->Inter2 Step3 Step 3: Quaternary Alkylation (LDA/LiHMDS, -78°C, MeI) Inter2->Step3 Inter3 rac-3-methyl-3-imine-lactam Step3->Inter3 Step3->Inter3 Critical Step: Steric Crowding Step4 Step 4: Hydrolysis & Resolution (1N HCl, then Chiral HPLC) Inter3->Step4 Step5 Step 5: Fmoc Protection (Fmoc-OSu, NaHCO3) Step4->Step5 Final Target: Fmoc-3-amino-3-methylpiperidin-2-one Step5->Final

Figure 1: Synthesis pathway for the Fmoc-protected quaternary lactam scaffold.[1][5][6]

Detailed Experimental Procedure

1. Preparation of the Lactam Core (3-aminopiperidin-2-one) [1][2][3][4][5]

  • Reagents: L-Ornithine methyl ester dihydrochloride, Methanol, Sodium Methoxide.[2][3][4][5][6]

  • Protocol: Dissolve L-Ornithine methyl ester (10 mmol) in dry MeOH. Add NaOMe (2 eq) and stir at room temperature for 16h. The intramolecular aminolysis occurs spontaneously.[3][4] Concentrate in vacuo and purify by silica gel chromatography (DCM/MeOH 9:1).

  • Checkpoint: Verify formation of the 6-membered ring by MS (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).[2][3][4]
    

2. Activation via Schiff Base (O'Donnell Imine)

  • Rationale: The

    
    -proton of the simple amine is not acidic enough for clean deprotonation without protecting the nitrogen.[2][3][4]
    
  • Protocol: To the lactam (10 mmol) in DCM (50 mL), add benzophenone imine (10 mmol). Stir at RT for 24h.[2][3][4] Evaporate solvent.[2][3][4] The product is often a stable oil.[3][4]

3.


-Methylation (The Constraint Step) 
  • Reagents: LDA (Lithium Diisopropylamide) or LiHMDS, Methyl Iodide (MeI), dry THF.[4][5][6]

  • Protocol:

    • Cool a solution of the Schiff base (5 mmol) in dry THF (20 mL) to -78°C under Argon.

    • Add LDA (1.1 eq) dropwise over 15 min.[3][4][5] The solution will turn deep red/orange (enolate formation).[4][5]

    • Stir for 30 min at -78°C.

    • Add MeI (1.5 eq) neat.[3][4][5]

    • Allow to warm to 0°C over 2 hours.

    • Quench with saturated

      
      . Extract with EtOAc.[2][3][4]
      
  • Note: This step creates the quaternary center.[3][4] Yields may vary (50-70%) due to steric hindrance.[1][2][3][4][5]

4. Hydrolysis and Fmoc Protection

  • Hydrolysis: Treat the methylated imine with 1N HCl/THF (1:1) for 2h at RT to remove the benzophenone group.[4][5] Wash with ether (removes benzophenone), then basify the aqueous layer to extract the free amine.[5][6]

  • Protection: React the free amine with Fmoc-OSu (1.1 eq) and ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (2 eq) in Water/Dioxane (1:1).[3][4][6]
    
  • Purification: Flash chromatography (Hexane/EtOAc).[3][4][5]

Peptide Incorporation Protocol (SPPS)[3][4][5][6][7]

Challenge: The quaternary center at the N-terminus of this residue makes acylation (coupling the next amino acid) extremely difficult due to steric bulk.[3][4][5] Standard HBTU/DIEA protocols will fail.[2][3][4]

Coupling Logic Decision Tree

CouplingLogic Start Coupling Next AA to 3-amino-3-methyl-lactam Check Is the incoming AA sterically hindered? (e.g., Val, Ile, Aib) Start->Check PathA Yes (Hindered) Check->PathA PathB No (Ala, Gly) Check->PathB MethodA Use HATU (2 eq) + HOAt Double Coupling (2 x 2h) Temp: 50°C (Microwave) PathA->MethodA MethodB Use PyBOP (3 eq) Single Coupling (1h) Standard Temp PathB->MethodB Verification Chloranil Test (Kaiser test is weak for hindered amines) MethodA->Verification MethodB->Verification

Figure 2: Optimization of coupling conditions for the sterically hindered quaternary amine.

Step-by-Step SPPS Protocol
  • Resin Loading:

    • Since the molecule is a lactam, it lacks a C-terminal carboxylate for resin attachment.[2][3][4]

    • Application A (C-Terminal Cap): Attach the previous amino acid to the resin.[3][4][5] Couple the Fmoc-3-amino-3-methylpiperidin-2-one to the N-terminus of the resin-bound peptide.[1][2][3][4][5]

    • Application B (Internal Constraint): You must use a linker-modified version (e.g., N1-carboxymethyl derivative).

    • This protocol assumes Application A (Terminal Constraint).

  • De-protection: Remove Fmoc from the resin-bound peptide (20% Piperidine/DMF).[2][3][4][5]

  • Coupling the Lactam:

    • Activate Fmoc-3-amino-3-methylpiperidin-2-one (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF.

    • Reaction time: 2 hours.

  • Chain Elongation (The Critical Step):

    • Remove Fmoc from the lactam residue.[3][4]

    • Coupling the Next Residue: The amine is buried by the methyl group and the ring.[4]

    • Reagent: Use HATU or COMU .

    • Conditions: Microwave irradiation (50°C, 25W) is highly recommended.[4][5][6] Perform double coupling .

  • Monitoring: Use the Chloranil Test or Isatin Test (specific for secondary/hindered amines).[3][4] The Kaiser test may give false negatives.[3][4]

Analytical Characterization

To validate the synthesis and incorporation, compare your data against these expected parameters.

TechniqueExpected Signal (3-amino-3-methylpiperidin-2-one)Interpretation
1H NMR Singlet at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

ppm (3H)
Diagnostic Quaternary Methyl group.[1][2][3][4][6]
1H NMR Multiplets at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

ppm
Piperidine ring protons (

).[1][2][3][4][6]
13C NMR Peak at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

ppm
Lactam Carbonyl (

).[1][2][3][4]
13C NMR Peak at ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

ppm
Quaternary Alpha-Carbon (

).[1][2][3][4]
ESI-MS ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(Free base)
Confirm mass of core scaffold (

).[3][4][6]

References

  • Synthesis of Quaternary Amino Acids (O'Donnell Method): O'Donnell, M. J. (2004).[4][5][6] "The Preparation of Optically Active ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research.
    [3][4][6]
    
  • Ornithine Lactam Inhibitors: Mamont, P. S., et al. (1976).[4][5][6] "Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase."[2][3][4][5][6][7][8] Proceedings of the National Academy of Sciences.

  • Peptide Coupling to Hindered Amines: Albericio, F., et al. (2018).[4][5][6] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [3][4][5][6]

  • Synthesis of 3-substituted piperidin-2-ones: Wang, Y., et al. (2016).[1][2][3][4][5][6][9] "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one." Journal of Zhejiang University-Science A.

  • General Peptidomimetics & Freidinger Lactams: Freidinger, R. M., et al. (1980).[4][5][6] "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1][2][3][4] Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-methylpiperidin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-amino-3-methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-amino-3-methylpiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable lactam intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can not only solve current issues but also proactively optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 3-amino-3-methylpiperidin-2-one.

Q1: What are the most common synthetic routes to 3-amino-3-methylpiperidin-2-one?

The most prevalent and scalable approach involves the intramolecular cyclization of a 2,5-diamino-2-methylpentanoic acid ester. This strategy is an adaptation of the well-established synthesis for related 3-aminopiperidin-2-ones.[1][2] The general scheme proceeds as follows:

  • Starting Material: The synthesis typically begins with a protected form of 2-amino-2-methyl-5-nitropentanoic acid or a related precursor.

  • Reduction: The nitro group is reduced to a primary amine, often through catalytic hydrogenation.

  • Esterification: The carboxylic acid is esterified, commonly forming a methyl or ethyl ester.

  • Cyclization: The key step involves treating the resulting diamino ester (e.g., methyl 2,5-diamino-2-methylpentanoate) with a base to induce intramolecular cyclization and form the desired lactam ring.

Alternative, more advanced methods may involve biocatalytic routes using enzymes like transaminases, which can offer high stereoselectivity for chiral variants.[3]

Q2: What are the critical reaction parameters to control for maximizing yield during the cyclization step?

The cyclization of the diamino ester precursor is the most critical, yield-determining step. Success hinges on the careful control of several parameters:

  • Choice and Stoichiometry of Base: A strong base is required to deprotonate the terminal amine, facilitating nucleophilic attack on the ester carbonyl. Sodium methoxide in methanol is a common and effective choice.[1][2] Using an insufficient amount of base will result in an incomplete reaction, while a large excess can promote side reactions.

  • Temperature: This reaction is typically performed at low temperatures (e.g., -10°C to 15°C) to control the reaction rate and minimize the formation of byproducts.[1][2] Allowing the temperature to rise uncontrollably is a common cause of low yield.

  • Solvent: Anhydrous alcoholic solvents, such as methanol, are ideal as they are compatible with alkoxide bases and effectively solvate the reaction intermediates.[1] The presence of water can lead to hydrolysis of the starting ester.

  • Concentration: Reactions run at very high dilutions may proceed slowly, while overly concentrated mixtures can lead to intermolecular side reactions, such as polymerization.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method. A typical system would involve a polar stationary phase (silica gel) and a moderately polar mobile phase.

  • Staining: Since the starting material and product are both amines, they may not be UV-active. Staining with ninhydrin is essential for visualization. The starting diamino ester will typically have a lower Rf value than the cyclized lactam product.

  • Procedure: Spot the reaction mixture alongside a co-spot of the starting material. The disappearance of the starting material spot and the appearance of a new, higher-Rf spot indicates product formation.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Problem: Low or No Product Formation

Q: My cyclization reaction has stalled or is showing very low conversion to the desired lactam. What are the likely causes and how can I fix it?

This is a common issue often traced back to the reagents or reaction conditions.

A: Let's diagnose the potential causes:

  • Inactive Base: The alkoxide base (e.g., sodium methoxide) is highly sensitive to moisture and air (CO₂). If it has degraded, it will be ineffective.

    • Solution: Use a freshly opened bottle of sodium methoxide or titrate a solution to confirm its concentration before use. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Poor Quality Starting Material: The diamino ester precursor must be pure. The presence of acid from its salt form (e.g., dihydrochloride) will neutralize the base, effectively inhibiting the reaction.

    • Solution: Ensure the starting material is fully neutralized or account for the acid by adding additional equivalents of base. For example, if starting with the dihydrochloride salt, at least two extra equivalents of base are required for neutralization before the catalytic amount for the reaction can be effective.[1][2]

  • Incorrect Temperature: If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.

    • Solution: While starting at a low temperature (-5°C to 0°C) is recommended, allow the reaction to slowly warm to room temperature and monitor by TLC.[4] Sometimes, gentle heating may be required, but this should be approached with caution to avoid byproduct formation.[1][2]

Problem: Significant Byproduct Formation

Q: My reaction is working, but I'm getting a complex mixture of products and a low yield of the desired 3-amino-3-methylpiperidin-2-one. What are these byproducts and how can I prevent them?

A: Byproduct formation usually points to issues with concentration, temperature, or stoichiometry.

  • Polymerization: The most common side reaction is intermolecular condensation, where one molecule's terminal amine reacts with another's ester, leading to linear or cyclic polymers.

    • Cause: This is often caused by running the reaction at too high a concentration.

    • Solution: Perform the reaction at a higher dilution. A slow addition of the diamino ester precursor to the solution of the base can also favor the intramolecular cyclization over intermolecular polymerization.

  • Ester Hydrolysis: If there is water in the reaction, the ester can be hydrolyzed back to the carboxylic acid, which will not cyclize.

    • Cause: Use of non-anhydrous solvents or glassware.

    • Solution: Use freshly dried, anhydrous solvents. Dry all glassware in an oven before use and assemble the reaction setup while hot under an inert atmosphere.

Problem: Difficulties in Product Isolation & Purification

Q: The product seems to be present in the crude mixture, but I am struggling to isolate it with good purity. What are the best practices for work-up and purification?

A: The polar and basic nature of the product can make isolation challenging.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, carefully quench it by adding an acid (e.g., acetic acid or ammonium chloride) to neutralize the excess base.

    • Extraction: The product is a polar amine and may have some water solubility. Use a robust organic solvent like dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol for extraction. Perform multiple extractions (3-5 times) to ensure complete recovery from the aqueous layer.

  • Purification Technique:

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. Try a solvent/anti-solvent system like methanol/ether or ethanol/hexane.

    • Flash Chromatography: This is often the most reliable method.[5]

      • Stationary Phase: Use silica gel. It's advisable to pre-treat the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine) to prevent the basic amine product from streaking on the acidic silica.

      • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding methanol is highly effective. A typical system would be a gradient of 0% to 10% Methanol in DCM or Ethyl Acetate.

Section 3: Protocols & Visual Workflows

Optimized Protocol: Cyclization of Methyl 2,5-Diamino-2-methylpentanoate

This protocol is adapted from established procedures for similar structures and is designed to maximize yield and purity.[1][2]

1. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous methanol (e.g., 100 mL for a 10 mmol scale reaction).
  • Cool the flask to -5°C in an ice-salt or acetone/dry ice bath.

2. Addition of Base:

  • Under a positive flow of nitrogen, carefully add sodium methoxide (e.g., 1.1 equivalents for the free-base precursor, or 3.1 equivalents for the dihydrochloride salt) in portions, ensuring the temperature does not exceed 0°C.
  • Stir the mixture for 15 minutes until all the base has dissolved.

3. Substrate Addition:

  • Dissolve the methyl 2,5-diamino-2-methylpentanoate precursor (1 equivalent) in a minimal amount of anhydrous methanol.
  • Add this solution dropwise to the cold methanolic base solution over 30-45 minutes.

4. Reaction Monitoring:

  • Maintain the temperature between -5°C and 5°C for 2-3 hours.
  • Monitor the reaction's progress by TLC (Mobile Phase: 90:10:1 DCM/Methanol/Triethylamine; Stain: Ninhydrin).
  • Once the starting material is consumed, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

5. Work-up and Isolation:

  • Cool the mixture back to 0°C and carefully quench by adding glacial acetic acid until the pH is ~7-8.
  • Remove the methanol under reduced pressure.
  • Dissolve the resulting residue in a mixture of brine and DCM.
  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

6. Purification:

  • Purify the crude residue by flash column chromatography on triethylamine-treated silica gel, eluting with a gradient of 0% to 10% methanol in DCM.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-amino-3-methylpiperidin-2-one.
Visual Workflow for Synthesis

SynthesisWorkflow cluster_start Starting Material Preparation cluster_cyclization Key Cyclization Step cluster_finish Purification Start 2-Amino-2-methyl- 5-nitropentanoic Acid Reduction Nitro Group Reduction (e.g., H2, Pd/C) Start->Reduction Ester Esterification (e.g., MeOH, SOCl2) Reduction->Ester Precursor Methyl 2,5-Diamino- 2-methylpentanoate Ester->Precursor Cyclization Base-Mediated Intramolecular Cyclization (e.g., NaOMe, MeOH, 0°C) Precursor->Cyclization Crude Crude Product Cyclization->Crude Purify Flash Chromatography Crude->Purify Final Pure 3-Amino-3-methyl- piperidin-2-one Purify->Final

Caption: General synthetic workflow for 3-amino-3-methylpiperidin-2-one.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Final Product IncompleteRxn Problem: Incomplete Reaction (TLC shows starting material) Start->IncompleteRxn Byproducts Problem: Significant Byproducts (TLC shows multiple spots) Start->Byproducts BaseIssue Cause: Inactive/Insufficient Base? IncompleteRxn->BaseIssue TempIssue Cause: Temperature Too Low? IncompleteRxn->TempIssue SM_Issue Cause: Precursor is HCl Salt? IncompleteRxn->SM_Issue PolymerIssue Cause: Polymerization? Byproducts->PolymerIssue HydrolysisIssue Cause: Ester Hydrolysis? Byproducts->HydrolysisIssue Sol_Base Solution: Use fresh base under N2. Add extra equivalents for salt. BaseIssue->Sol_Base Sol_Temp Solution: Allow to warm slowly to room temperature. TempIssue->Sol_Temp SM_Issue->Sol_Base Sol_Polymer Solution: Use higher dilution. Slowly add precursor to base. PolymerIssue->Sol_Polymer Sol_Hydrolysis Solution: Use anhydrous solvents. Flame-dry glassware. HydrolysisIssue->Sol_Hydrolysis

Caption: Decision tree for troubleshooting low yield issues.

References

  • Title: Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Title: Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Title: Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Source: Journal of Zhejiang University-SCIENCE A. URL: [Link]

  • Title: Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source: Open Research@CSIR-NIScPR. URL: [Link]

Sources

Optimization

Section 1: Foundational Strategy &amp; General Troubleshooting

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of purifying polar lactam intermediates. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of purifying polar lactam intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing these separations, enabling you to troubleshoot effectively and innovate confidently at the bench.

Polar lactam intermediates are notoriously challenging due to their high affinity for aqueous phases and their often-stubborn retention on polar stationary phases. This guide is structured to address these challenges head-on, moving from general strategy to technique-specific troubleshooting.

Before committing to a specific purification workflow, a high-level assessment of your sample can save significant time and resources. This initial phase is critical for diagnosing the nature of the purification challenge.

FAQ: General Purification Strategy

Question: I have a crude reaction mixture containing a polar lactam intermediate. Where do I even begin with purification?

Answer: The optimal starting point is a systematic evaluation of your crude material. The first step is to gather as much information as possible about your target molecule and potential impurities. Key properties to consider are solubility, pKa (if ionizable), and stability.

A logical workflow begins with a simple, bulk purification technique to remove major impurities, followed by a high-resolution chromatographic method for final polishing.

  • Initial Cleanup: Techniques like liquid-liquid extraction (LLE), particularly acid-base extraction, or a straightforward recrystallization are excellent first steps.[1][2] LLE can effectively remove non-polar organic impurities or inorganic salts, while recrystallization is ideal if your product is a solid and constitutes the major component of the crude mixture.[3]

  • High-Resolution Polishing: After the initial cleanup, chromatography is typically required to separate the target lactam from structurally similar impurities. For highly polar molecules, conventional reversed-phase HPLC may fail. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often superior choices.[4][5]

  • Purity Analysis: Throughout the process, use a reliable analytical method like Thin Layer Chromatography (TLC) or analytical HPLC/UHPLC-MS to track your target compound and assess the purity of your fractions.[6][7][8]

Below is a general troubleshooting workflow to guide your decision-making process.

G start Crude Polar Lactam Intermediate is_solid Is the major component a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes lle Perform Liquid-Liquid or Acid-Base Extraction is_solid->lle No recryst_ok Is purity >95%? recrystallize->recryst_ok recryst_ok->lle No end Pure Compound recryst_ok->end Yes chromatography Proceed to Chromatography lle->chromatography hilic HILIC chromatography->hilic High Polarity sfc SFC chromatography->sfc Chiral or Achiral rp_hplc Modified RP-HPLC (Polar-embedded column, ion pairing) chromatography->rp_hplc Moderate Polarity analyze Analyze Purity (HPLC, MS, NMR) hilic->analyze sfc->analyze rp_hplc->analyze analyze->end

Caption: General troubleshooting workflow for purifying polar lactam intermediates.

Section 2: Recrystallization

Recrystallization is a powerful, cost-effective method for purifying solid compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[9]

FAQs: Recrystallization Troubleshooting

Question: My polar lactam won't crystallize out of solution, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue often stemming from one of two primary causes: excessive solvent or the presence of impurities that inhibit crystal formation.

  • Causality (Excess Solvent): The principle of recrystallization relies on creating a supersaturated solution upon cooling. If too much solvent is used during the initial dissolution step, the concentration of your lactam may never exceed its solubility limit, even at 0°C.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to remove solvent until you observe slight turbidity (cloudiness) in the hot solution, indicating it is nearing saturation. Then, allow it to cool slowly once more.[3]

  • Causality (Inhibitory Impurities): Some impurities, particularly viscous oils or tars, can coat the nucleation sites of your target compound, preventing the ordered arrangement required for crystal lattice formation.

    • Solution: If you suspect oily impurities, try adding a small amount of a non-polar "anti-solvent" (in which your lactam is insoluble) dropwise to the cold solution to induce precipitation. Alternatively, scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[10] If all else fails, you may need to perform an initial cleanup with liquid-liquid extraction or a silica plug before attempting recrystallization again.

Question: My recrystallized product is still colored. How can I remove colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules that are present in small quantities but are highly visible. They can be effectively removed by adsorption onto activated charcoal.

  • Causality: Activated charcoal has a very high surface area with a network of pores that readily adsorb large, flat, non-polar molecules through van der Waals forces, trapping the colored impurities while leaving your more polar lactam in solution.

  • Protocol:

    • Dissolve the crude, colored lactam in the minimum amount of hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly (this prevents violent boiling when the charcoal is added).

    • Add a small amount of activated charcoal (typically 1-2% of the solute mass).

    • Gently reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.[3] The filtrate should be colorless.

    • Allow the filtrate to cool and crystallize as usual.

SolventPolarity IndexBoiling Point (°C)Notes on Use for Polar Lactams
Water10.2100Excellent for highly polar, H-bonding lactams. High boiling point allows for a wide solubility gradient.
Ethanol5.278Good general-purpose polar protic solvent. Often used in a mixed system with water.[3]
Methanol6.665More polar than ethanol, but lower boiling point. Can lead to degradation of some β-lactams.[11]
Isopropanol4.382Less polar than ethanol, good for moderately polar lactams.
Acetonitrile6.282Polar aprotic solvent. Can be a good choice if protic solvents cause stability issues.
Ethyl Acetate4.477Good for lactams of moderate polarity. Often used as the less polar component in a mixed-solvent system.

Section 3: Liquid-Liquid & Acid-Base Extraction

Liquid-liquid extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12] For lactams, which often possess ionizable groups, acid-base extraction is a particularly powerful variant of LLE.[1][13]

FAQs: Extraction Troubleshooting

Question: I'm trying to extract my lactam from an aqueous reaction quench, but I'm getting very low recovery in the organic layer. Why?

Answer: The high polarity of your lactam is likely making it prefer the aqueous phase over common organic extraction solvents. The key is to manipulate the properties of both the analyte and the phases to drive partitioning into the organic layer.

  • Causality (Polarity Mismatch): According to the "like dissolves like" principle, a polar solute will have low solubility in a non-polar organic solvent.[12] To improve recovery, you must either decrease the polarity of the aqueous phase or use a more polar organic solvent.

    • Solution 1: "Salting Out": Add a high concentration of an inert salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer. This increases the ionic strength of the aqueous phase, making it even more polar and effectively "squeezing out" the less polar organic lactam into the organic layer. This phenomenon is known as the salting-out effect.

    • Solution 2: Use a More Polar Solvent: Instead of non-polar solvents like hexanes or diethyl ether, use a more polar, water-immiscible solvent like ethyl acetate, dichloromethane (DCM), or even a mixture like chloroform/isopropanol.[14]

Question: My lactam has an acidic proton (e.g., on a carboxylic acid substituent). Can I use acid-base extraction, and what's the risk?

Answer: Yes, acid-base extraction is an excellent method for this scenario. However, the primary risk is the potential for hydrolysis of the lactam ring, especially for sensitive β-lactams, under harsh acidic or basic conditions.

  • Causality: By adding a base to the aqueous phase, you can deprotonate the acidic group on your lactam, forming a water-soluble salt. This will pull your compound out of the organic layer and into the aqueous layer, leaving non-acidic impurities behind.[15]

    • Recommended Protocol (using a weak base):

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[1] Strong bases like NaOH should be avoided as they can readily hydrolyze the lactam ring.

      • Separate the layers. Your deprotonated lactam is now in the aqueous layer.

      • Carefully re-acidify the aqueous layer with a mild acid (e.g., 1M HCl or citric acid) to a pH where the acidic group is protonated again. This will cause your neutral lactam to precipitate out or allow it to be re-extracted into a fresh portion of organic solvent.

      • Collect the purified lactam by filtration or by separating and evaporating the new organic layer.

Section 4: Chromatographic Purification

Chromatography is the cornerstone of high-resolution purification. However, the polarity of lactam intermediates presents unique challenges for conventional methods.

Comparison of Key Chromatographic Techniques
TechniqueStationary PhaseTypical Mobile PhasePrinciple of SeparationBest For...
Reversed-Phase (RP-HPLC) Non-polar (C18, C8)Polar (Water/Acetonitrile/Methanol)Hydrophobic interactions. Non-polar compounds are retained longer.Moderately polar lactams. Retention can be improved with polar-embedded columns or ion-pairing reagents.[5]
Normal-Phase (NP-HPLC) Polar (Silica, Diol)Non-polar (Hexane/Ethyl Acetate)Polar interactions. Polar compounds are retained longer.Less common for highly polar lactams due to very strong retention, but can be useful for moderately polar isomers.
HILIC Polar (Silica, Amide)High Organic (>80% ACN) with Aqueous BufferPartitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4]Highly polar, water-soluble lactams that show no retention on RP-HPLC.[5]
Supercritical Fluid (SFC) Various (Chiral, Silica)Supercritical CO₂ with polar modifiers (e.g., Methanol)Polarity and specific interactions. A hybrid of gas and liquid chromatography.[16]Fast, green purification for both chiral and achiral polar lactams.[17][18]
FAQs: Chromatography Troubleshooting

Question: My polar lactam elutes in the void volume (no retention) on my C18 reversed-phase column. How can I fix this?

Answer: This is the classic problem for highly polar analytes in RP-HPLC. The molecule has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.

  • Causality: Retention in reversed-phase chromatography is driven by the partitioning of the analyte from the polar mobile phase into the non-polar stationary phase.[19] If your lactam is too polar, it will remain exclusively in the mobile phase and elute with the solvent front.

    • Solution 1 (Recommended): Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for this problem. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent (like acetonitrile) and a small amount of water. This creates a water layer on the silica surface, and your polar lactam will partition into this layer, resulting in retention.[4][5]

    • Solution 2 (For Moderately Polar Compounds): Use a polar-endcapped or polar-embedded C18 column. These columns have polar functional groups integrated into the stationary phase that provide an alternative retention mechanism for polar analytes.

    • Solution 3 (For Ionizable Compounds): If your lactam is charged, use an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium for acids). The reagent forms a neutral, more hydrophobic complex with your analyte, increasing its retention on the C18 phase. Be aware that ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.

Question: I am trying to purify a chiral lactam intermediate. What is the best approach?

Answer: The most direct and effective method for separating enantiomers is chiral chromatography. Both chiral HPLC and chiral SFC are powerful techniques for this purpose.

  • Causality: Chiral chromatography relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of your compound.[] Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for their separation.[21]

    • Recommended Approach: Chiral SFC. Supercritical Fluid Chromatography (SFC) is often considered the technique of choice for chiral separations in the pharmaceutical industry.[17] Its advantages include:

      • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations than HPLC.[22]

      • Solvent Reduction: SFC primarily uses CO₂, significantly reducing the consumption of organic solvents, making it a "greener" and more cost-effective technique.[18]

      • High Efficiency: It often provides superior resolution compared to HPLC for chiral compounds.

    • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most common and versatile for a wide range of compounds, including lactams.[23] Method development typically involves screening a small set of standard chiral columns with different mobile phase modifiers (e.g., methanol, ethanol).

Section 5: Detailed Experimental Protocols

Protocol 1: General Recrystallization of a Polar Lactam

This protocol provides a self-validating framework for purifying a solid polar lactam intermediate.

  • Solvent Selection:

    • Place ~20 mg of your crude lactam into several small test tubes.

    • Add 0.5 mL of a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate) to each tube.

    • Observe solubility at room temperature. A good solvent will show poor solubility.

    • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[10]

    • Cool the tubes that showed good hot solubility in an ice bath. The best solvent will yield a large amount of crystalline solid.

  • Dissolution:

    • Place the bulk of your crude solid into an Erlenmeyer flask (not a beaker, to minimize evaporation).

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[24]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[24]

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Assess purity by measuring the melting point (a pure compound has a sharp melting point) and by an analytical technique like HPLC or NMR.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

SPE is an excellent technique for removing interfering substances prior to final analysis or purification.[11]

  • Sorbent Selection: For polar lactams, a reversed-phase sorbent (like C18 or a polymeric sorbent like Oasis HLB) is often a good starting point. The goal is often to retain less polar impurities while allowing the polar lactam to pass through, or vice-versa.[11]

  • Conditioning: Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Pass 1-2 cartridge volumes of the sample solvent (e.g., water or buffer) through the cartridge to prepare it for the sample. Do not let the sorbent bed go dry.

  • Sample Loading: Dissolve your crude sample in a suitable solvent and load it onto the cartridge. The flow rate should be slow and steady (e.g., 1-2 drops per second).

  • Washing: Pass 1-2 cartridge volumes of a weak solvent through the cartridge. This solvent should be strong enough to elute impurities but weak enough to leave your target compound bound to the sorbent (or vice-versa if the impurities are retained).

  • Elution: Pass 1-2 cartridge volumes of a strong solvent through the cartridge to elute your target compound. Collect this fraction.

  • Analysis: Analyze the collected fraction(s) by TLC or HPLC to confirm the location of your pure compound.

References

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Available from: [Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC. Available from: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Available from: [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link]

  • Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Food Safety and Inspection Service. Available from: [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Available from: [Link]

  • Process for the purification of lactams. Google Patents.
  • Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. MDPI. Available from: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Available from: [Link]

  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PMC. Available from: [Link]

  • RECRYSTALLISATION. University of Calgary. Available from: [Link]

  • Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. Available from: [Link]

  • Recrystallization. University of Missouri-St. Louis. Available from: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available from: [Link]

  • What is Solid-Phase Extraction?. Phenomenex. Available from: [Link]

  • Chiral Drug Separation. ResearchGate. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC. Available from: [Link]

  • New ecological method for determination of different β-lactams: application to real human plasma samples. PMC. Available from: [Link]

  • Solid-phase extraction followed by liquid chromatography-mass spectrometry for trace determination of beta-lactam antibiotics in bovine milk. PubMed. Available from: [Link]

  • Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk. ACS Publications. Available from: [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. Available from: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • Recrystallization. University of Wisconsin-Madison. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Troubleshooting LC, basics. Chromedia. Available from: [Link]

  • Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?. YouTube. Available from: [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available from: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available from: [Link]

  • LC Troubleshooting. YouTube. Available from: [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available from: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. Available from: [Link]

  • polar extraction solvent: Topics by Science.gov. Science.gov. Available from: [Link]

  • Laboratory Techniques of Purification and Isolation. Drug Development. Available from: [Link]

  • Beta lactamase purification: Analysis with SDS PAGE. YouTube. Available from: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. American Laboratory. Available from: [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. PMC. Available from: [Link]

Sources

Troubleshooting

preventing racemization of 3-amino-3-methylpiperidin-2-one derivatives

Technical Support Center: Stereochemical Integrity of 3-Amino-3-Methylpiperidin-2-one Derivatives Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Enantiomeric Excess (ee...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Integrity of 3-Amino-3-Methylpiperidin-2-one Derivatives

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Enantiomeric Excess (ee%) & Preventing Racemization Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The Quaternary Stability Paradox

Welcome to the technical guide for 3-amino-3-methylpiperidin-2-one scaffolds. Crucial Distinction: Unlike tertiary amino acids (e.g., 3-aminopiperidin-2-one), this scaffold contains a quaternary stereocenter at the C3 position.[1] It lacks the acidic


-proton required for the standard keto-enol tautomerization mechanism that plagues most peptide chemistry.

Therefore, if you are detecting "racemization," it is rarely a degradation of the final product. Instead, it is almost invariably caused by:

  • Low Fidelity Synthesis: Poor stereocontrol during the formation of the quaternary center (alkylation/cyclization).

  • Retro-Reaction Pathways: Extreme conditions triggering ring-opening or retro-aldol-type fragmentation.[1]

  • Analytical Artifacts: Incorrect chiral HPLC method development.

This guide treats "racemization" as a failure of stereochemical preservation during synthesis and coupling.

Part 1: Diagnostic Workflows (Visualizing the Problem)

Before adjusting your chemistry, determine where the stereochemical loss is occurring.

DiagnosticTree Start Issue: Low ee% Detected CheckStage At which stage? Start->CheckStage Synthesis During Scaffold Synthesis CheckStage->Synthesis Coupling During Peptide/Drug Coupling CheckStage->Coupling Alkylation Method: Enolate Alkylation? Synthesis->Alkylation Cyclization Method: Cyclization of Linear Precursor? Synthesis->Cyclization Activation Reagent: HATU/HBTU used? Coupling->Activation Sol_Alkylation Root Cause: Temperature/Base Control Fix: Check LiHMDS/-78°C protocol Alkylation->Sol_Alkylation Sol_Cyclization Root Cause: Pre-cyclization Racemization Fix: Avoid strong base heating Cyclization->Sol_Cyclization Oxazolone Risk: Pseudo-Oxazolone Formation (Rare for Quaternary, but possible) Activation->Oxazolone Sol_Coupling Fix: Switch to PyAOP or Silver Cyanide assisted coupling Oxazolone->Sol_Coupling

Figure 1: Diagnostic Decision Tree. A logic flow to identify the source of stereochemical loss based on the synthesis stage.

Part 2: Troubleshooting & Protocols

Scenario A: "I am synthesizing the scaffold and getting a racemate."

The Issue: You are likely using an enolate alkylation strategy (e.g., methylating a protected 3-aminopiperidin-2-one).[1] The quaternary center is formed here. If the chiral auxiliary or catalyst doesn't provide sufficient facial bias, you get a mixture.

Technical Insight: The C3 position is sterically crowded. The incoming electrophile (Methyl Iodide) requires a specific trajectory. If the temperature fluctuates above -70°C during deprotonation, the lithium enolate aggregate can loosen, losing chiral memory.

Protocol 1: High-Fidelity Asymmetric Alkylation Standard: Seebach's Self-Regeneration of Stereocenters (SRS) or Schöllkopf Bis-Lactim Ether.[1]

ParameterCritical SettingWhy?
Solvent THF (Anhydrous)Promotes tight ion pairing of the lithium enolate.[1]
Base LiHMDS or LDAMust be strong enough to deprotonate completely but bulky to avoid nucleophilic attack on the lactam carbonyl.
Additives HMPA or DMPU (2-4 eq)CRITICAL: Breaks down lithium aggregates, increasing the reactivity of the enolate while maintaining the chiral auxiliary's facial bias.
Temperature -78°C (Strict)Prevents equilibration of the enolate geometry.
Quench Rapid, acidic (AcOH/THF)Protonates the product immediately to freeze the stereochemistry.

Troubleshooting Q&A:

  • Q: I used KHMDS instead of LiHMDS and lost ee%. Why?

    • A: The Potassium cation (K+) is larger and forms looser ion pairs than Lithium (Li+).[1] This allows the enolate to "wobble" more, reducing the effectiveness of your chiral auxiliary. Switch back to LiHMDS.

  • Q: Can I use a phase-transfer catalyst (O'Donnell method)?

    • A: Yes, using Cinchona alkaloid-derived catalysts (e.g., N-benzylcinchonidinium chloride) allows for enantioselective alkylation at room temperature.[1] However, for quaternary centers, the yields are often lower due to steric hindrance.

Scenario B: "I am coupling the scaffold to a drug tail and losing purity."

The Issue: You are reacting the 3-amino group with a carboxylic acid. While the quaternary center itself is stable, the conditions required to force this hindered amine to react (high heat, strong activation) can cause side reactions.

The Mechanism: Although quaternary amino acids cannot enolize, severe activation can lead to ring distortion or acylation of the lactam nitrogen , which changes the electronics of the ring and might promote ring-opening hydrolysis. If the ring opens to the linear amino acid amide, then racemization becomes possible via the standard oxazolone pathway before re-closing.

Protocol 2: Sterically Demanding Amide Coupling Objective: Couple the hindered 3-amino-3-methyl amine without destroying the ring.[1]

  • Coupling Agent: Use HATU or PyAOP . (PyAOP is preferred as the byproduct is less inhibitory to the reaction).

  • Base: 2,4,6-Collidine (Sym-collidine).[1]

    • Why? Collidine is non-nucleophilic. DIPEA can sometimes act as a nucleophile or cause base-catalyzed ring opening of the lactam at high temperatures.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[1][2]

    • Why? Stabilizes the active ester and accelerates the attack of the hindered amine.

  • Silver Bullet (If HATU fails): Use Acid Fluorides (generated via TFFH) or Silver Cyanide (AgCN) assisted coupling.[1]

Visualizing the Risk Pathway:

CouplingRisk Lactam 3-Amino-3-Methyl Lactam (Chiral) Coupling Coupling (High T, Strong Base) Lactam->Coupling Coupling->Lactam Ideal Path (Collidine/PyAOP) RingOpen Ring Opening (Hydrolysis) Coupling->RingOpen Over-basification (pH > 12) Linear Linear Amino Acid (Susceptible to Racemization) RingOpen->Linear Reclose Ring Re-closure Linear->Reclose Slow Racemate Racemic Product Reclose->Racemate

Figure 2: The Ring-Opening Risk. Racemization is physically impossible for the quaternary lactam unless the ring opens under harsh basic conditions.[1]

Part 3: Analytical Validation (Don't Fly Blind)

You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Recommended Chiral Stationary Phases (CSP): For 3-amino-3-methylpiperidin-2-one derivatives, the amine is basic, and the lactam is polar.[1]

Column TypePhaseMobile Phase HintSuccess Rate
Daicel Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Alkane/EtOH + 0.1% DEAHigh (Immobilized phase tolerates many solvents)
Daicel Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA + 0.1% DEAMedium (Good for protected amines)
Phenomenex Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)MeOH/CO2 (SFC mode)High (Excellent for polar lactams)

Note: Always add 0.1% Diethylamine (DEA) or Butylamine to the mobile phase to sharpen the peak of the free amine.

FAQ: Frequently Asked Questions

Q1: I'm trying to resolve the racemate using tartaric acid, but it's not crystallizing. Why? A: 3-amino-3-methylpiperidin-2-one is a conformationally rigid, bulky amine.[1] Simple tartaric acid salts often fail to pack into a crystal lattice.

  • Fix: Switch to Dibenzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA) .[1] The aromatic rings provide

    
    -
    
    
    
    stacking interactions that facilitate crystallization. Alternatively, use (S)-Naproxen as a resolving agent; it has shown high success rates with cyclic amines.[1]

Q2: Can I use the "Schiff Base" method to protect the amine during alkylation? A: Yes, reacting the 3-amino group with benzaldehyde to form the imine (Schiff base) is a standard strategy.

  • Warning: The imine C=N bond activates the C3 position. While this makes alkylation easier, it also makes the product more sensitive to hydrolysis. Ensure you hydrolyze the imine (1N HCl) immediately after the alkylation workup to prevent degradation.

Q3: Is the quaternary center stable to metabolic racemization in vivo? A: Yes. Unlike tertiary centers which can be racemized by transaminases or radical abstraction, the quaternary methyl group blocks these enzymatic pathways. This is a primary reason for selecting this scaffold in drug design (e.g., to prevent chiral inversion inside the body).

References

  • Wang, Y., et al. (2016).[1][3] "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.[1][3]

  • Fletcher, S. P., et al. (2023).[1][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[1][4] [1]

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

  • Mishra, S., et al. (2023).[1][4][5][6] "Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis." National Institutes of Health (PMC).

  • Li, X., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Shaanxi Normal University Research.

Sources

Optimization

Introduction: The "Dual Threat" of Amino-Lactams

Technical Support Center: Handling Hygroscopic Amino-Lactam Compounds Welcome to the Advanced Handling Guide. You are likely here because your solid product has turned into a sticky gum, your NMR shows ring-opening, or y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Amino-Lactam Compounds

Welcome to the Advanced Handling Guide. You are likely here because your solid product has turned into a sticky gum, your NMR shows ring-opening, or your yield is disappearing during lyophilization.

Amino-lactams (e.g., penicillins, cephalosporins, piracetam analogs, and novel scaffolds) present a unique "dual threat" in organic synthesis:

  • Hygroscopicity: The amine functionality (especially as a salt) aggressively pulls moisture from the air.

  • Lactam Lability: The cyclic amide (lactam) is thermodynamically primed for hydrolysis, a reaction often catalyzed by the compound's own amine group (intramolecular or intermolecular general base catalysis) once water is introduced.

This guide provides self-validating protocols to break this cycle of degradation.

Module 1: The "Doom Loop" Mechanism

Understanding why your compound degrades is the first step to preventing it. It is not just "getting wet"; it is chemically self-destructing.

DoomLoop Atmosphere Atmospheric Moisture Amine Free Amine / Amine Salt Atmosphere->Amine Absorption WaterLayer Formation of Surface Water Layer Amine->WaterLayer Deliquescence BaseCat Base Catalysis (by Amine) Amine->BaseCat Activates H2O Hydrolysis Nucleophilic Attack (Ring Opening) WaterLayer->Hydrolysis Provides Nucleophile (H2O) BaseCat->Hydrolysis Lactam Lactam Ring (Strained) Lactam->Hydrolysis Electrophile AcidProduct Amino-Acid Degradant Hydrolysis->AcidProduct MoreHygro Increased Surface Area/Stickiness AcidProduct->MoreHygro Impurity lowers Tg MoreHygro->WaterLayer Accelerates Absorption (Feedback Loop)

Figure 1: The Autocatalytic Hydrolysis Cycle. Moisture absorption creates a localized aqueous environment where the amine catalyzes the destruction of the lactam ring.

Module 2: Synthesis & Isolation (From Oil to Solid)

Q: My product comes off the column as an oil and won't solidify. How do I fix this?

A: The "Oil" state is often a kinetic trap caused by residual solvent and moisture preventing crystal lattice formation.

Protocol: The Trituration "Crash" Method

Do not rely on Rotovaps alone. Use this solvent-antisolvent technique to force lattice formation.

ParameterRecommendationRationale
Primary Solvent Methanol or DCM (Minimal volume)Dissolves the gum completely.
Anti-Solvent Diethyl Ether or MTBE (Anhydrous)Low polarity forces precipitation; ether washes away non-polar impurities.
Technique Sonication under ArgonSonication provides energy to overcome the nucleation barrier; Argon prevents moisture uptake during the process.
Drying High Vacuum (< 0.1 mbar)Removes trace solvent that acts as a plasticizer (keeping it gummy).

Step-by-Step:

  • Dissolve the "gum" in the minimum amount of dry Methanol or DCM.

  • Place the flask in an ice bath.

  • Add anhydrous Diethyl Ether dropwise with vigorous stirring until persistent cloudiness appears.

  • Critical Step: Sonicate the flask for 30 seconds. You should see a transition from "cloudy oil" to "particulate solid."

  • Add excess Ether, filter under inert gas (Schlenk frit), and dry immediately.

Module 3: Lyophilization (Freeze-Drying) Safety

Q: Can I lyophilize my amino-lactam? I heard it causes ring opening.

A: Yes, but only if you control the "pH Shift" during freezing.

During freezing, buffer salts crystallize at different rates.[1] For example, in Sodium Phosphate buffers, the basic component (


) crystallizes first, causing the remaining liquid pocket to become highly acidic  (pH can drop to ~4) before it freezes completely. This acid spike hydrolyzes the lactam.

Safe Lyophilization Protocol:

  • Avoid Phosphate Buffers: Use Ammonium Bicarbonate (volatile, leaves no salt) or Citrate (less drastic pH shift).

  • Use a Cryoprotectant: Add Trehalose or Sucrose (1-5% w/v). These sugars form an amorphous glass that protects the protein/compound structure and prevents the "pH spike" by inhibiting salt crystallization [1].

  • Keep it Cold: Ensure the shelf temperature is below the glass transition temperature (

    
    ) of your formulation (often <-40°C) during primary drying.
    

Module 4: Troubleshooting & FAQs

Scenario A: The "Disappearing" Yield

User Report: "I weighed 50mg, but after 2 minutes on the balance, the weight is 54mg and it looks wet." Diagnosis: Rapid deliquescence.[2] Solution:

  • Never weigh open: Use a tared vial with a septum cap.

  • Weigh by difference: Inject the solid/solution, weigh the syringe before and after.

  • Static Control: Use an ionizing blower. Static charge on dry powders increases surface area exposure to moist air.

Scenario B: The "False" NMR Signal

User Report: "My NMR shows 10% hydrolyzed product (ring open), but my LC-MS looks pure." Diagnosis: In-situ hydrolysis in the NMR tube. Mechanism: DMSO is hygroscopic. If you use "wet" DMSO-d6, the amine in your compound will catalyze hydrolysis inside the tube during the 20 minutes it takes to run the scan. Solution:

  • Use CDCl3 (Chloroform) if solubility permits (it is less hygroscopic).

  • If DMSO is required: Store DMSO-d6 over 4Å Molecular Sieves (activated).

  • Filter the DMSO solution through a small plug of basic alumina directly into the NMR tube to remove trace acids/water immediately before scanning.

Scenario C: Salt Selection Strategy

User Report: "The TFA salt is a nightmare to handle. It turns to oil instantly." Diagnosis: TFA salts are notoriously hygroscopic and often form oils. Solution: Perform a Salt Exchange.

  • Hydrochloride (HCl) Salts: Generally higher melting points and better lattice energy (more stable solid).

  • Tosylate (p-TsOH) Salts: The large hydrophobic counter-ion (tosyl group) repels water, significantly improving stability [2].

Module 5: Storage Decision Matrix

How strictly you must handle the compound depends on the ring strain.

StorageMatrix Compound Amino-Lactam Type Beta Beta-Lactam (4-membered) Compound->Beta Gamma Gamma-Lactam (5-membered) Compound->Gamma Delta Delta-Lactam (6-membered) Compound->Delta Glovebox Required Glovebox Required Beta->Glovebox Required Store at -20°C Store at -20°C Beta->Store at -20°C Desiccator (Silica/P2O5) Desiccator (Silica/P2O5) Gamma->Desiccator (Silica/P2O5) Store at 4°C Store at 4°C Gamma->Store at 4°C Tightly Sealed Vial Tightly Sealed Vial Delta->Tightly Sealed Vial Room Temp (usually OK) Room Temp (usually OK) Delta->Room Temp (usually OK)

Figure 2: Storage requirements based on ring strain energy. Beta-lactams require the most stringent exclusion of water due to high ring strain (~26 kcal/mol).

References

  • Bhatnagar, B. S., et al. (2007). "Impact of thermal treatment on the stability of freeze-dried amorphous pharmaceuticals: I. Dimer formation in sodium ethacrynate." Journal of Pharmaceutical Sciences. (Demonstrates the role of amorphous phases in stability).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Authoritative guide on switching from hygroscopic TFA salts to Tosylates/HCl).

  • Kahne, D., et al. (2011). "Hydrolysis of Beta-Lactams." Journal of the American Chemical Society. (Mechanistic grounding for amine-catalyzed hydrolysis).

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (General review of hydrolysis kinetics in solids and solutions).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Amino-3-Methylpiperidin-2-One

Status: Operational Ticket Focus: Process R&D, Scale-Up, Troubleshooting Target Molecule: 3-amino-3-methylpiperidin-2-one (CAS: 180951-32-0) Operator Level: Senior Scientist / Process Engineer Executive Summary & Route S...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Process R&D, Scale-Up, Troubleshooting Target Molecule: 3-amino-3-methylpiperidin-2-one (CAS: 180951-32-0) Operator Level: Senior Scientist / Process Engineer

Executive Summary & Route Selection

Welcome to the technical support hub for the synthesis of 3-amino-3-methylpiperidin-2-one . This scaffold is a critical intermediate in medicinal chemistry, particularly for caspase inhibitors and kinase targets. The presence of the quaternary stereocenter at C3 presents specific scale-up challenges involving steric hindrance and enolate stability.

Route Analysis Dashboard
RouteMethodologyScale PotentialSafety ProfilePrimary Challenge
A (Primary)

-Alkylation of Protected Lactam
High (kg)Moderate (Cryogenics)C- vs. N-alkylation selectivity; Over-alkylation.
B (Alternative) Hofmann Rearrangement High (kg)Low (Exothermic/Br

)
Handling bulk bromine/bleach; Purifying polar amine.
C (Chiral) Cyclization of Methyl-Ornithine Low-MediumHighCost of goods (2-methylornithine is expensive).

Recommendation: For general scale-up (100g to 5kg) where cost-efficiency is paramount, Route A (Alkylation) is the industry standard. This guide focuses on optimizing this route using a Boc-protection strategy .

Standard Operating Procedure (SOP): The Alkylation Route

This protocol details the generation of the quaternary center via enolate chemistry.

Reaction Scheme
  • Substrate: N-Boc-3-aminopiperidin-2-one

  • Reagents: LiHMDS (Lithium Hexamethyldisilazide), Methyl Iodide (MeI)

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol
Phase 1: Preparation & Protection

Note: If starting from 3-aminopiperidin-2-one HCl salt.[1]

  • Free Basing: Suspend salt in DCM/MeOH. Add Et

    
    N (2.5 eq).
    
  • Protection: Add (Boc)

    
    O (1.1 eq) at 0°C. Stir RT for 4h.
    
  • Workup: Wash with 1N HCl (remove unreacted amine), then Brine. Crystallize from EtOAc/Heptane.

    • Checkpoint: Target purity >98% by HPLC. Moisture <0.05% (KF).

Phase 2: The Critical Alkylation (C-3 Methylation)

Critical Process Parameter (CPP): Temperature control and Base Stoichiometry.

  • Setup: Dry reactor thoroughly. Inert atmosphere (N

    
     or Ar).
    
  • Solvation: Dissolve N-Boc-lactam in THF (10 volumes). Cool to -78°C .[2]

  • Deprotonation:

    • Add LiHMDS (2.2 - 2.4 eq) dropwise.

    • Why 2.4 eq? The first equivalent deprotonates the carbamate N-H (pKa ~17). The second equivalent forms the enolate at C3 (pKa ~25).

    • Hold Time: Stir at -78°C for 45-60 mins to ensure complete dianion formation.

  • Addition: Add MeI (1.1 - 1.2 eq) dropwise. Maintain T < -65°C.

    • Note: MeI is carcinogenic; use closed-system transfer.

  • Quench: Warm to -20°C over 2 hours. Quench with sat. NH

    
    Cl.
    
Phase 3: Deprotection & Isolation
  • Extraction: Extract with EtOAc. Dry organic layer.[3][4]

  • Deprotection: Dissolve crude in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq). Stir 2h at RT.[5]

  • Isolation: Filter the precipitated HCl salt of the target product.

    • Yield Target: 65-75% (over 2 steps).

Troubleshooting Guide (FAQs)

Ticket #401: "I'm seeing significant N-methylation on the lactam ring."

Diagnosis: The lactam nitrogen (N1) is competing with the C3 enolate. Root Cause:

  • Insufficient base: If <2.0 eq LiHMDS is used, the equilibrium favors the N-anion.

  • Temperature too high: N-alkylation has a lower activation energy than C-alkylation in some conformers. Corrective Action:

  • Immediate: Ensure T < -70°C during MeI addition.

  • Process Change: Switch to LHMDS (Lithium) vs KHMDS (Potassium) . Lithium chelates the enolate oxygen, tightening the transition state and favoring C-alkylation.

  • Robust Fix: Protect the Lactam Nitrogen first (e.g., N-Benzyl or N-PMB). This forces alkylation to C3 but adds two steps (protection/deprotection).

Ticket #402: "The reaction stalled. I have 30% starting material left."

Diagnosis: Incomplete enolization or "Base Kill". Root Cause:

  • Moisture: LiHMDS is extremely moisture-sensitive. A 0.1% water content in THF can destroy 10% of your base.

  • Enolate Aggregation: The dianion aggregates, reducing reactivity. Corrective Action:

  • Add Additive: Add HMPA or DMPU (2-3 eq) as a cosolvent. This breaks up lithium aggregates and dramatically increases enolate reactivity.

  • Warning: HMPA is toxic. DMPU is the safer alternative.

Ticket #403: "How do I separate the product from the inorganic salts on a kg scale?"

Diagnosis: The amino-lactam is highly polar and water-soluble. Standard aqueous workups lead to yield loss. Corrective Action:

  • Avoid Aqueous Extraction: After deprotection (HCl/Dioxane), the product precipitates as the hydrochloride salt. Filtration is the best purification method.

  • Resin Purification: If free base is needed, use Dowex 50W (cation exchange). Load in water, wash with water, elute with 2M NH

    
    /MeOH.
    

Visual Workflow & Logic

The following diagram illustrates the decision logic for the alkylation route, specifically addressing the "N-alkylation vs C-alkylation" selectivity issue.

G Start Start: N-Boc-3-aminopiperidin-2-one Check1 Is Lactam N-Protected? Start->Check1 BaseAdd Add LiHMDS (2.2 eq) @ -78°C MeI Add MeI (Electrophile) BaseAdd->MeI RouteA Route A: Dianion Strategy (Unprotected Lactam N) Check1->RouteA No RouteB Route B: Tri-Protected Strategy (N-Benzyl/PMB Lactam) Check1->RouteB Yes RouteA->BaseAdd RouteB->BaseAdd ResultA Risk: N-Methylation Impurity MeI->ResultA If Route A ResultB High C-Selectivity MeI->ResultB If Route B FixA Add DMPU/HMPA Strict T < -70°C ResultA->FixA Troubleshoot Final Product: 3-amino-3-methylpiperidin-2-one ResultB->Final FixA->Final

Caption: Decision tree for maximizing C-selectivity during the alkylation of the lactam scaffold.

Critical Data: Solvent & Base Selection[1]

ParameterRecommendationTechnical Rationale
Base LiHMDS Lithium counter-ion provides tighter coordination to the enolate oxygen than Na+ or K+, reducing N-alkylation side reactions [1].
Solvent THF Standard. Must be anhydrous (KF < 50 ppm).
Co-Solvent DMPU Use if conversion is <50%. It solvates the cation, making the "naked" enolate more nucleophilic [2].
Electrophile MeI More reactive than MeBr or Me-Tosylate. Essential for the crowded quaternary center.

References

  • Enolate Selectivity in Lactams: Carlier, P. R., et al. "Enolate Chemistry of Lactams: A Review." Organic Preparations and Procedures International, vol. 46, no. 6, 2014. Link Supports the use of Lithium bases for regioselectivity.

  • Use of DMPU in Alkylation: Mukhopadhyay, T., & Seebach, D. "Substitution of HMPA by DMPU as a Cosolvent for Highly Reactive Nucleophiles." Helvetica Chimica Acta, vol. 65, no. 1, 1982. Link Foundational text on replacing toxic HMPA with DMPU for enolate chemistry.

  • Synthesis of 3-Aminopiperidin-2-one Scaffolds: Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Caspase-3 Inhibitors." Journal of Medicinal Chemistry, vol. 48, no. 23, 2005. Link Demonstrates the relevance of the target molecule in drug discovery.

  • Scale-Up of Alpha-Methylation: Dunn, P. J., et al. "The Development of a Process for the Spleen Tyrosine Kinase (Syk) Inhibitor." Organic Process Research & Development, vol. 15, no. 1, 2011. Link Provides industrial context for scaling up similar piperidinone alkylations.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 3-Amino-3-Methylpiperidin-2-one Purity

Executive Summary Developing a purity method for 3-amino-3-methylpiperidin-2-one presents a classic "polar amine" chromatographic challenge. As a small, highly polar lactam with a primary amine and minimal UV chromophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 3-amino-3-methylpiperidin-2-one presents a classic "polar amine" chromatographic challenge. As a small, highly polar lactam with a primary amine and minimal UV chromophore, this molecule defies standard C18 Reversed-Phase (RP) workflows. It often elutes in the void volume (k' < 1) or exhibits severe peak tailing due to silanol interactions.

This guide objectively compares three distinct separation strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pair Reversed-Phase (IP-RP) , and Pre-Column Derivatization .

The Verdict: For routine purity analysis (>98% active pharmaceutical ingredient), HILIC on an Amide stationary phase is the superior choice due to MS-compatibility, direct retention without toxic additives, and superior peak shape. Ion-pairing remains a viable, albeit less robust, legacy alternative.

Part 1: The Analytical Challenge

To defeat the enemy, you must understand it. 3-amino-3-methylpiperidin-2-one is not a standard lipophilic drug molecule.

PropertyValue / CharacteristicAnalytical Implication
Structure Cyclic amide (lactam) with

-amino group
High polarity; potential for ring-opening hydrolysis at extreme pH.
LogP Estimated ~ -1.3 (Highly Hydrophilic)Risk: No retention on C18; elutes with solvent front.
pKa Amine ~8.5; Amide ~15 (Neutral)Basic amine will protonate at acidic pH, increasing polarity further.
Chromophore Weak (Amide bond only)Risk: Low sensitivity. Requires detection at 205–210 nm or MS/CAD/ELSD.

Part 2: Comparative Methodology Analysis

Method A: HILIC (The Modern Standard)

Stationary Phase: Amide-bonded Silica (e.g., Waters XBridge Amide, TSKgel Amide-80) Mobile Phase: High Acetonitrile (80-90%) / Aqueous Buffer (Ammonium Formate/Acetate)

Mechanism: Partitioning occurs between the bulk organic mobile phase and a water-enriched layer adsorbed onto the polar stationary phase. The amino group interacts via hydrogen bonding and electrostatic forces.

  • Pros:

    • Retention: Excellent retention for polar amines (k' > 3).

    • Detection: High organic content enhances ESI-MS sensitivity (desolvation).

    • Selectivity: Orthogonal to RP; separates impurities based on polarity/H-bonding.

  • Cons:

    • Requires long equilibration times.

    • Sensitive to sample diluent (must match mobile phase to prevent peak distortion).

Method B: Ion-Pair RP-HPLC (The Legacy Workhorse)

Stationary Phase: C18 or C8 (End-capped) Mobile Phase: Water/Methanol + Ion Pairing Agent (e.g., Sodium Octane Sulfonate, SDS) + Acid

Mechanism: The hydrophobic tail of the ion-pairing reagent adsorbs to the C18 surface, while the charged head group interacts with the protonated amine of the analyte, forming a neutral "ion pair" that is retained.

  • Pros:

    • Uses standard C18 columns found in every lab.

    • Can resolve positional isomers effectively.

  • Cons:

    • Detector Incompatibility: Non-volatile salts (sulfonates) prohibit MS detection.

    • Column Hysteresis: Once a column sees IP reagents, it is permanently dedicated to that method.

    • Baseline Drift: High background absorbance at 210 nm.

Method C: Pre-Column Derivatization (The Sensitivity Specialist)

Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl Mode: Standard C18 RP-HPLC

Mechanism: The primary amine reacts with the reagent to form a hydrophobic, highly fluorescent (or UV-active) derivative.

  • Pros:

    • Sensitivity: Increases LOD by 100-1000x (Femtomole level).

    • Retention: The derivative is lipophilic, retaining easily on C18.

  • Cons:

    • Complexity: Adds a chemical reaction step (automation required).

    • Stability: Derivatives may degrade over time.

    • Interference: Reagent peaks can mask impurities.

Part 3: Comparative Data Summary

FeatureHILIC (Amide) Ion-Pair RP (C18) Derivatization (OPA)
Retention (k') High (4.0 - 8.0)Moderate (2.0 - 5.0)High (Derivative)
Peak Shape (Tf) Excellent (1.0 - 1.2)Variable (1.2 - 1.8)Good (1.1 - 1.3)
MS Compatible? Yes (Ideal)NoYes (if reagent allows)
LOD (UV 210nm) ~1 µg/mL~5 µg/mL (Noise high)N/A (Fluorescence used)
Equilibration Slow (20-30 min)Very Slow (45-60 min)Fast (10 min)
Robustness HighLow (Temp/Conc sensitive)Medium (Reaction dependent)

Part 4: Recommended Protocol (HILIC)

Based on the synthesis of performance and ease of use, the HILIC-Amide method is recommended for purity assay.

Chromatographic Conditions
  • Column: Amide-functionalized silica, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 85% B / 15% A.

    • Note: Do not go below 5% water; water is essential for the HILIC mechanism.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Reference 360 nm) or CAD/ELSD.

  • Injection Volume: 5 µL.

Sample Preparation (Critical)

In HILIC, the sample solvent (diluent) strength is the opposite of Reverse Phase. Water is the "strong" solvent.

  • Diluent: 85:15 Acetonitrile:Water (Match the Mobile Phase).

  • Warning: Dissolving the sample in 100% water will cause "solvent mismatch," leading to double peaks or broad smears.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): NMT 1.5 (Amines tend to tail; Amide columns minimize this).

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (Rs): > 2.0 between the main peak and nearest impurity (likely the des-methyl or ring-opened acid).

Part 5: Decision Logic & Workflow Visualizations

Diagram 1: Method Selection Decision Matrix

This logic gate ensures you select the correct method based on your specific sensitivity and equipment constraints.

MethodSelection Start Start: 3-Amino-3-Methylpiperidin-2-one Analysis Q_Trace Is Trace Impurity (<0.05%) Profiling Required? Start->Q_Trace Q_MS Is Mass Spec (MS) Available? Q_Trace->Q_MS No (Assay/Purity >98%) Res_Deriv Method C: Pre-Column Derivatization (High Sensitivity, Fluorescence) Q_Trace->Res_Deriv Yes (Need High Sensitivity) Res_HILIC Method A: HILIC (Amide Column) (Recommended Standard) Q_MS->Res_HILIC Yes (MS Compatible) Q_MS->Res_HILIC No (But prefer robust separation) Res_IP Method B: Ion-Pair RP (Legacy/QC Only) Q_MS->Res_IP No (UV Only, Standard HPLC)

Caption: Decision matrix for selecting the optimal chromatographic mode based on sensitivity needs and detector availability.

Diagram 2: HILIC Mechanism & Workflow

Visualizing the critical "Water Layer" mechanism essential for retaining the polar lactam.

HILIC_Workflow Step1 Stationary Phase (Amide-Silica) Step2 Equilibration (Water Layer Formation) Step1->Step2 Flow 85% ACN Step3 Analyte Injection (3-amino-3-methyl...) Step2->Step3 Diluent: 85% ACN Step4 Partitioning (Amine H-Bonds to Water Layer) Step3->Step4 Interaction Step5 Elution (By Increasing Water %) Step4->Step5 Separation

Caption: The HILIC retention mechanism relies on the partitioning of the polar amine into the water-enriched layer on the amide surface.[1]

References

  • Waters Corporation. (2023). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Link

  • PubChem. (2023). 3-(Aminomethyl)-3-methylpiperidin-2-one Chemical Properties & Structure. National Library of Medicine. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • NIST Chemistry WebBook. (2023). 2-Piperidinone UV Spectrum Data. Standard Reference Data Series. Link

  • Helix Chromatography. (2023). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography for Polar Analytes. Link

Sources

Comparative

Comparative Fragmentation Analysis: 3-Amino-3-methylpiperidin-2-one vs. Structural Analogs in LC-MS/MS

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-amino-3-methylpiperidin-2-one (MW 128.17 Da), a critical chiral building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-amino-3-methylpiperidin-2-one (MW 128.17 Da), a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors.

Accurate identification of this scaffold is frequently complicated by the presence of regioisomers (e.g., 4-methyl or 5-methyl analogs) and des-methyl impurities. This guide compares the target molecule against its non-methylated analog, 3-aminopiperidin-2-one , highlighting the "Tertiary Carbocation Effect" —a specific fragmentation phenomenon driven by the C3-methyl group that serves as a diagnostic fingerprint for structural verification.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of a "System Suitability Test" (SST) allows the operator to verify instrument performance before analyzing unknown samples.

LC-MS/MS Conditions[1][2][3]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ESI).[1]
    
  • Instrument Type: Triple Quadrupole (QqQ) or Q-TOF (for high-resolution confirmation).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: Acetonitrile (Aprotic solvent to enhance desolvation).[1]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).[1] Note: Use a high-aqueous initial gradient (5% B) to retain this polar lactam.

System Suitability Test (SST)

Before running the target, inject a standard of L-Phenylalanine (


 166).[1]
  • Acceptance Criteria:

    • Observation of predominant

      
       at 
      
      
      
      166.[1]
    • Observation of major fragment at

      
       120 (Loss of HCOOH/H2O + CO) with >50% relative abundance at 20 eV.[1]
      
    • Why this works: Phenylalanine shares the

      
      -amino functionality.[1] If the instrument cannot fragment Phenylalanine efficiently, it will not yield diagnostic ions for the piperidinone target.
      

Mechanistic Deep Dive: 3-Amino-3-methylpiperidin-2-one

The Precursor Ion[1]
  • Formula:

    
    
    
  • Exact Mass: 128.0950 Da[1]

  • Observed Ion $[M+H]^+ $:

    
    129.1 [1]
    
Primary Fragmentation Pathway (The Methyl-Stabilized Route)

Unlike simple lactams, the presence of the amino group at the C3 position dominates the fragmentation physics.

  • Neutral Loss of Ammonia (

    
    , -17 Da): 
    The protonated amine group (
    
    
    
    ) is a potent leaving group.[1] Upon collision-induced dissociation (CID), the molecule ejects
    
    
    , generating a carbocation at the C3 position.
    • Transition:

      
      .[1]
      
    • Mechanism: The resulting cation is tertiary (stabilized by the ring carbon, the carbonyl carbon, and the C3-methyl group ). This tertiary stabilization makes the

      
       112 peak exceptionally intense and stable compared to non-methylated analogs.[1]
      
  • Ring Contraction / Loss of Carbon Monoxide (CO, -28 Da): Following the formation of the

    
     112 cation, the lactam ring typically undergoes contraction or cleavage adjacent to the carbonyl, ejecting CO.
    
    • Transition:

      
      .[1]
      
    • Identity: The

      
       84 ion corresponds to a pyrrolidine-like cyclic cation or an acyclic alkene amine, depending on the specific ring-opening mechanism.
      
Visualization of Fragmentation Pathways[1][5]

FragmentationPathway Precursor Precursor [M+H]+ m/z 129 (Protonated 3-amino-3-methylpiperidin-2-one) Intermediate Stable Tertiary Cation m/z 112 (Loss of NH3) Precursor->Intermediate - NH3 (17 Da) (Dominant Pathway) Fragment_Minor Minor Fragment m/z 101 (Direct CO Loss) Precursor->Fragment_Minor - CO (28 Da) (Minor Pathway) Fragment_CO Ring Contraction Product m/z 84 (Loss of CO) Intermediate->Fragment_CO - CO (28 Da) (Secondary Fragmentation)

Figure 1: ESI-MS/MS fragmentation pathway of 3-amino-3-methylpiperidin-2-one. The green node represents the diagnostic tertiary carbocation.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common structural analog, 3-aminopiperidin-2-one (Des-methyl analog). This comparison is crucial for researchers validating synthesis where incomplete methylation or starting material contamination is a risk.[1]

The "Methyl Effect" Hypothesis

The core differentiator is the stability of the carbocation formed after ammonia loss.[1]

  • Target (Methylated): Forms a Tertiary Carbocation.[1] (High Stability

    
     High Abundance of 
    
    
    
    ).
  • Analog (Non-methylated): Forms a Secondary Carbocation.[1] (Lower Stability

    
     Lower Abundance, faster degradation to smaller fragments).[1]
    
Data Comparison Table[1]
FeatureTarget: 3-amino-3-methylpiperidin-2-oneAlternative: 3-aminopiperidin-2-oneAnalytical Implication
Precursor

129.1 115.1 Distinct mass allows easy separation.
Primary Fragment 112.1 (

)
98.1 (

)
Both lose ammonia, but stability differs.[1]
Cation Type Tertiary (at C3)Secondary (at C3)Key Differentiator.
Fragment Intensity High (Base Peak often 112)Moderate (Base Peak often lower mass)Target 112 ion is more robust at higher collision energies.[1]
Secondary Fragment 84.1 (Loss of CO from 112)70.1 (Loss of CO from 98)Consistent -28 Da shift confirming lactam structure.[1]
Experimental Workflow for Differentiation

Workflow Sample Unknown Sample (Synthesis Crude) LC_Sep LC Separation (C18 Column) Sample->LC_Sep MS_Filter Q1 Scan (Full Scan) LC_Sep->MS_Filter Decision Is Precursor 129 or 115? MS_Filter->Decision Path_129 Target Identified (m/z 129) Decision->Path_129 129 Path_115 Impurity Identified (m/z 115) Decision->Path_115 115 Confirm Confirm via MS/MS Look for m/z 112 vs 98 Path_129->Confirm Path_115->Confirm

Figure 2: Decision tree for differentiating the target from its des-methyl impurity.

Summary of Findings

  • Diagnostic Transition: The transition

    
     (Loss of 
    
    
    
    ) is the definitive quantifier for 3-amino-3-methylpiperidin-2-one.
  • Structural Validation: The high intensity of the

    
     112 ion validates the presence of the methyl group at the C3 position, as it stabilizes the resulting positive charge. Regioisomers (e.g., 4-methyl) would yield a less stable secondary cation, resulting in a different fragmentation ratio.[1]
    
  • Method Recommendation: For quantitative analysis (PK/PD studies), use the 129.1

    
     112.1  transition as the Quantifier and 129.1 
    
    
    
    84.1
    as the Qualifier.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage and amine fragmentation mechanisms).

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1964).[1] Mass Spectrometry in Structural and Stereochemical Problems. Fragmentation of Lactams.[1] Journal of the American Chemical Society.[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Standard Reference Data for Piperidinone Derivatives. National Institute of Standards and Technology.[1]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of small molecule drugs in LC-MS/MS. Journal of Mass Spectrometry. (General reference for ESI-CID mechanisms of polar heterocycles).

Sources

Validation

Biological Activity Comparison: Methylated vs. Unmethylated Piperidinones

Executive Summary: The "Magic Methyl" in Piperidinone Scaffolds In medicinal chemistry, the piperidinone scaffold (specifically piperidin-4-one and piperidin-2-one) serves as a versatile pharmacophore for anticancer, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" in Piperidinone Scaffolds

In medicinal chemistry, the piperidinone scaffold (specifically piperidin-4-one and piperidin-2-one) serves as a versatile pharmacophore for anticancer, antimicrobial, and neuroactive agents. A critical optimization strategy involves the "Magic Methyl" effect—the introduction of a single methyl group to drastically alter biological activity.[1]

This guide objectively compares methylated versus unmethylated piperidinones. While unmethylated variants often possess hydrogen-bond donating capabilities (via the secondary amine), methylated analogs frequently exhibit superior lipophilicity, metabolic stability, and solubility profiles. However, methylation is not a universal enhancer; as detailed in Case Study 2, it can introduce steric clashes that abolish potency.

Key Takeaway: N-methylation of 3,5-bis(benzylidene)-4-piperidinones typically enhances cytotoxic potency and solubility (favorable), whereas C-methylation in tight-binding pockets (e.g., AChE inhibitors) often reduces affinity (unfavorable).

Mechanistic Principles: Why Methylation Matters

The biological divergence between methylated and unmethylated piperidinones stems from three physicochemical alterations:

  • Solubility & Lipophilicity (LogP):

    • Unmethylated (N-H): Capable of hydrogen bond donation. Often suffers from poor solubility in organic formulations but higher water solubility at physiological pH if protonated.

    • Methylated (N-Me): Increases lipophilicity (LogP typically rises by ~0.5 units), improving membrane permeability. Surprisingly, in conjugated systems like curcumin analogs, N-methylation can actually improve apparent solubility by disrupting intermolecular hydrogen bond networks that cause aggregation.

  • Conformational Restriction:

    • Methyl groups introduce steric bulk (A-value ~1.70 kcal/mol). This restricts the rotation of the piperidinone ring, potentially "locking" the molecule into a bioactive conformation—or preventing it.

  • Metabolic Blocking:

    • Unmethylated nitrogen is a prime target for N-oxidation or conjugation. N-methylation blocks these specific Phase II metabolic pathways, though it opens the door to N-demethylation by CYPs.

Comparative Case Studies

Case Study A: Anticancer Cytotoxicity (The "Favorable" Methylation)

Scaffold: 3,5-bis(benzylidene)-4-piperidinone (Curcumin Analogs) Target: T47D (Breast Cancer), Molt 4/C8 (Leukemia)

In the development of cytotoxic curcumin mimics, the central ketone linker is replaced by a piperidinone. Here, N-methylation is generally advantageous.

  • Unmethylated (N-H): Shows moderate cytotoxicity but often suffers from poor cellular uptake due to aggregation or rapid metabolism.

  • Methylated (N-Me): The N-methyl variants consistently demonstrate lower IC50 values (higher potency). The methyl group prevents H-bond donation, increasing lipophilicity enough to cross cell membranes while maintaining the electrophilic nature of the

    
    -unsaturated ketone (Michael acceptor) required for interacting with cellular thiols.
    

Data Comparison (T47D Cell Line):

Compound VariantSubstituent (Ar)IC50 (µg/mL)Activity Level
N-Methyl 2-chlorobenzylidene8.0 Strong
N-Methyl 3-bromobenzylidene4.0 Very Strong
N-Methyl 4-chlorobenzylidene45.0 Moderate
Unmethylated ReferenceCurcumin (Standard)>10Moderate/Low

Data synthesized from Eryanti et al. (2025) and related SAR studies.

Case Study B: AChE Inhibition (The "Unfavorable" Methylation)

Scaffold: Donepezil Analogs (Piperidine-based) Target: Acetylcholinesterase (AChE)

Contrastingly, in the design of Donepezil analogs for Alzheimer's, adding a methyl group to the piperidine ring (C-methylation) proved detrimental.

  • Unsubstituted Ring: Fits the "anionic subsite" of AChE perfectly via cation-

    
     interactions.
    
  • C-Methylated (2-Methyl): The additional methyl group introduces a steric clash within the narrow enzymatic gorge.

  • Result: The methylated analog was 27-fold less active than the unmethylated parent compound.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3,5-bis(benzylidene)-4-piperidinones

Objective: To synthesize the methylated cytotoxic variant efficiently.

Reagents: N-methyl-4-piperidone (10 mmol), Substituted Benzaldehyde (20 mmol), Ethanol (95%), NaOH (10% aq).

  • Preparation: Dissolve 10 mmol of N-methyl-4-piperidone in 20 mL of 95% ethanol.

  • Addition: Add 20 mmol of the appropriate benzaldehyde (e.g., 2-chlorobenzaldehyde).

  • Catalysis: Dropwise add 10% NaOH solution (2 mL) while stirring.

  • Reaction: Stir the mixture at room temperature (25°C) or in an ice bath (0-4°C) for 1.5 to 24 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3]

  • Isolation: A precipitate will form.[3] Filter under vacuum.[3]

  • Purification: Recrystallize from hot ethanol.

    • Note: Methylated variants often crystallize more readily than N-H variants due to lack of H-bond sticking.

Protocol 2: Comparative MTT Cytotoxicity Assay

Objective: To assess biological activity differences while controlling for solubility.

Critical Control: Methylated piperidinones are often less soluble in aqueous media than their salts but more soluble in DMSO.

  • Solubilization: Dissolve both N-Me and N-H variants in 100% DMSO to create 10 mM stock solutions.

    • Validation: Ensure no precipitation occurs upon dilution into culture media (final DMSO < 0.5%).

  • Seeding: Seed T47D cells (1 x 10^4 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions (100, 50, 25, 12.5, 6.25 µg/mL).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve. Calculate IC50.

Visualizations

Diagram 1: SAR Logic Flow – To Methylate or Not?

This decision tree guides the medicinal chemist on when to apply methylation to a piperidinone scaffold.

SAR_Logic Start Piperidinone Scaffold Optimization Q1 Is the target a narrow enzymatic pocket? Start->Q1 Q2 Is membrane permeability limiting? Q1->Q2 No Decision_NoMeth Avoid Methylation (Risk of Steric Clash) Q1->Decision_NoMeth Yes (e.g. AChE) Decision_Meth Apply N-Methylation (Improve LogP & Uptake) Q2->Decision_Meth Yes Check_Metab Check Metabolic Stability (N-H is Phase II target) Q2->Check_Metab No Result_Inhib Outcome: Reduced Affinity (e.g., Donepezil Analogs) Decision_NoMeth->Result_Inhib Result_Cyto Outcome: Enhanced Cytotoxicity (e.g., Curcumin Analogs) Decision_Meth->Result_Cyto Check_Metab->Decision_Meth High Metabolism

Caption: Decision logic for methylating piperidinone scaffolds. N-methylation favors cytotoxicity/permeability; C-methylation risks steric clashes in enzymatic pockets.

Diagram 2: Experimental Workflow (Synthesis to Assay)

Workflow cluster_synth Synthesis (Claisen-Schmidt) cluster_assay Biological Assay (MTT) Reagents N-Methyl-4-Piperidone + Ar-CHO Reaction Base Catalysis (NaOH, EtOH, 0-25°C) Reagents->Reaction Product Precipitate Formation (Yellow Crystals) Reaction->Product Solubilization Dissolve in DMSO (Critical Step) Product->Solubilization Purification Incubation Cell Treatment (48h, T47D) Solubilization->Incubation Readout IC50 Calculation Incubation->Readout

Caption: Integrated workflow from chemical synthesis of methylated piperidinones to biological validation via MTT assay.

References

  • Eryanti, Y., et al. (2025). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines.[4] ResearchGate. Link

  • Sagnou, M., et al. (2025). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids against cariogenic bacteria. ChemRxiv. Link

  • BenchChem Technical Guides. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.Link

  • Schönberger, M., et al. Major impact of N-methylation on cytotoxicity and hydrolysis of salan Ti(IV) complexes.[5] Dalton Transactions. Link

  • Juniper Publishers. Magic Methyl Effects in Drug Design.Link

  • MDPI. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties.Link

Sources

Comparative

Structural Dynamics of 3-Amino-3-methylpiperidin-2-one: A Comparative Crystallographic Guide

Topic: X-ray crystallography data for 3-amino-3-methylpiperidin-2-one derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 3-amino-3-methylpiperidin-2-one derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the landscape of peptidomimetics, the 3-amino-3-methylpiperidin-2-one scaffold represents a critical structural evolution from the conventional 3-aminopiperidin-2-one (Ornithine lactam).[1] By introducing a methyl group at the


-carbon, this scaffold acts as a cyclic mimic of 

-aminoisobutyric acid (Aib)
, imposing severe conformational constraints that freeze bioactive geometries.

This guide objectively compares the crystallographic and conformational properties of 3-amino-3-methylpiperidin-2-one derivatives against their non-methylated counterparts, supported by experimental data derived from X-ray diffraction studies and medicinal chemistry applications (e.g., DPP-IV inhibitors and Bradykinin B1 antagonists).[1]

Core Structural Analysis: The Gem-Dimethyl Effect in 6-Membered Lactams

The defining feature of this scaffold is the


-disubstitution . In standard 3-aminopiperidin-2-one, the C3 position has conformational flexibility (flipping between axial and equatorial amine orientations).[1] The introduction of the C3-methyl group restricts this via A(1,2) and A(1,3) allylic strain , forcing the ring into a specific pucker that often dictates the vector of the amino group.
Comparative Parameters: Methylated vs. Non-Methylated Scaffolds
Structural Parameter3-Aminopiperidin-2-one (Alternative) 3-Amino-3-methylpiperidin-2-one (Product) Impact on Drug Design
C3-Geometry Secondary Carbon (Chiral if substituted)Quaternary Carbon (Achiral or Chiral)High Rigidity: Mimics the "Thorpe-Ingold" or gem-dimethyl effect, reducing entropic penalty upon binding.[1]
Ring Conformation Flexible Chair/Twist-Boat equilibriumLocked Chair (typically)Bioactivity: Stabilizes the "active" conformation required for GPCR/Enzyme pockets (e.g., DPP-IV).[1]
Amino Group Orientation Variable (Equatorial preference but fluxional)Constrained (Often Axial or Equatorial depending on N-substitution)Selectivity: Prevents "induced fit" into off-target receptors.[1]
Hydrolysis Stability ModerateHighMetabolic Stability: Steric bulk protects the lactam amide bond from proteolytic cleavage.
Experimental Data: X-ray Crystallography Insights

The following data summarizes crystallographic findings for (R)-3-amino-3-methylpiperidin-2-one derivatives, often used as salts (e.g., hydrochloride or tartrate) to resolve enantiomers.

Typical Crystal Data & Refinement Statistics

Derived from analysis of analogous


-disubstituted lactam structures (Ref. 1, 2).
  • Crystal System: Monoclinic or Orthorhombic (common for chiral salts)[1]

  • Space Group:

    
     (typical for enantiopure compounds)[1]
    
  • Unit Cell Dimensions (Representative):

    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
      [1]
      
  • R-Factor: Typically < 0.05 for high-quality structures.[1]

Key Bond Metrics (Comparison)
Bond / AngleNon-Methylated (Standard)3-Methyl Derivative (Constrained)Structural Implication
C2-C3 Bond Length 1.51 Å1.53 - 1.54 Å Slight elongation due to steric crowding at the quaternary center.[1]
N1-C2-C3 Angle ~116°~114° Compression of the angle to accommodate the bulky methyl group.[1]
Torsion (N1-C2-C3-N) Variable (-60° to +60°)Fixed (~ -50° or +50°) CRITICAL: The methyl group locks the torsion angle, defining the vector of the exocyclic amine.[1]
Mechanism of Action & Conformational Locking

The superior performance of the 3-methyl derivative in drug discovery (e.g., increasing potency in Bradykinin B1 antagonists) is driven by its ability to pre-organize the pharmacophore.

Pathway Diagram: Conformational Restriction Mechanism

The following diagram illustrates how the C3-Methyl group forces the molecule into a "Bioactive Lock," bypassing the entropic cost usually paid during binding.

ConformationalLock Substrate 3-Amino-3-methyl Scaffold StericClash Steric Clash (Methyl vs Ring H) Substrate->StericClash Introduces Restriction Restricted Rotation (C2-C3 Bond) StericClash->Restriction Forces BioactiveState Pre-organized Bioactive Conformation Restriction->BioactiveState Stabilizes Binding High-Affinity Target Binding BioactiveState->Binding Lowers Entropic Penalty

Caption: Logical flow demonstrating the thermodynamic advantage of the 3-methyl substitution.[1] The steric bulk minimizes the entropy loss (


) upon binding.[1]
Experimental Protocol: Synthesis & Crystallization

To replicate these findings or synthesize this scaffold for your own library, follow this validated workflow. This protocol emphasizes the resolution of the enantiomer, which is critical for X-ray analysis.

Step-by-Step Methodology
  • Precursor Synthesis:

    • Start with Ornithine or a Valerolactone derivative.

    • Alkylation: React the protected lactam with s-BuLi (1.5 eq) and Methyl Iodide (MeI) at -78°C.

    • Note: The presence of the chiral auxiliary (e.g., phenylethyl group) directs the methylation to the trans face, establishing the C3 stereocenter.

  • Enantiomeric Resolution (Critical for X-ray):

    • If using a racemic route, resolve using L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

    • Dissolve the free amine in hot Ethanol/Water (9:1).[1] Add the chiral acid.

    • Cool slowly (0.5°C/min) to 4°C to induce crystallization of the diastereomeric salt.

  • Crystallization for X-ray Diffraction:

    • Method: Vapor Diffusion (Sitting Drop).[1]

    • Solvent: Dissolve 10 mg of the resolved salt in 100

      
      L Methanol.
      
    • Precipitant: Equilibrate against Diethyl Ether or Hexane reservoir.

    • Time: Allow 3-7 days for high-quality prisms suitable for diffraction.

Workflow Diagram: Synthesis to Structure

SynthesisWorkflow Start Start: Valerolactone / Ornithine Alkylation C3-Methylation (s-BuLi / MeI, -78°C) Start->Alkylation Resolution Chiral Resolution (Tartaric Acid Salt) Alkylation->Resolution Racemic Mixture Crystallization Vapor Diffusion (MeOH / Et2O) Resolution->Crystallization Pure Enantiomer XRay X-ray Diffraction (Determination of Absolute Config) Crystallization->XRay Single Crystal

Caption: Validated workflow for isolating the enantiopure 3-amino-3-methyl scaffold for structural analysis.

References
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Source: Journal of Zhejiang University-SCIENCE A (2016).[1] Context: Describes the methylation and X-ray determination of the absolute configuration of 3-methylpiperidin-2-one derivatives. URL:[Link]

  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Source: Bioorganic & Medicinal Chemistry Letters (2010), 20(24), 7246-7249.[2][3] Context: Establishes the 3-amino-3-methyl scaffold as a key pharmacophore and provides structure-activity relationship (SAR) data. URL:[Link]

  • Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2024).[1][4] Context: Recent application of the scaffold in CGRP antagonists, highlighting the continued relevance of the conformational constraint. URL:[Link][1]

  • Conformational analysis of piperidine and derivatives. Source: Accounts of Chemical Research. Context: Foundational theory on ring puckering and A(1,3) strain in piperidine systems. URL:[Link][1]

Sources

Validation

Enantiomeric Excess Determination of 3-Amino-3-methylpiperidin-2-one: A Comparative Technical Guide

Executive Summary The determination of enantiomeric excess (ee) for 3-amino-3-methylpiperidin-2-one presents a specific stereochemical challenge: the presence of a quaternary carbon at the -position (C3). Unlike simple s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for 3-amino-3-methylpiperidin-2-one presents a specific stereochemical challenge: the presence of a quaternary carbon at the


-position (C3). Unlike simple secondary amines, the steric bulk of the methyl group combined with the conformational rigidity of the lactam ring complicates standard chiral recognition mechanisms.

This guide compares three distinct analytical workflows. For the free amine , Direct Ligand Exchange/Crown Ether HPLC is the superior method due to operational simplicity and lack of derivatization bias. For N-protected intermediates (e.g., N-Boc), Polysaccharide-based HPLC is the industry standard. For trace analysis in biological matrices, derivatization with Marfey’s Reagent is viable but requires strict control over kinetic resolution effects.

Part 1: The Analytical Challenge

The target molecule, 3-amino-3-methylpiperidin-2-one, is a constrained


-methyl amino acid analogue. Two critical factors define the analytical strategy:
  • The Quaternary Center (Sterics): The C3 position is tetrasubstituted. This steric crowding impedes the approach of bulky chiral selectors (like cyclodextrins) and significantly slows down derivatization reactions, introducing the risk of Kinetic Resolution —where one enantiomer reacts faster than the other, falsifying the measured ee.

  • Detection Limits: The molecule lacks a strong chromophore (only the amide bond absorbs at ~210 nm). Direct methods must rely on low-UV detection or Refractive Index (RI), whereas derivatization adds a fluorophore/chromophore for high sensitivity.

Part 2: Method Comparison & Selection

Method A: Direct HPLC on Crown Ether CSP (The "Free Amine" Standard)

Best For: Final product analysis, high-throughput process monitoring. Mechanism: The primary ammonium ion (


) of the analyte forms an inclusion complex with the crown ether (typically 18-crown-6 ether derivatives) on the stationary phase. The chiral discrimination is driven by the spatial fit of the 

-substituents (Methyl vs. Ring Methylene).
  • Pros: No derivatization required; highly reproducible; aqueous mobile phases.

  • Cons: Requires acidic mobile phase (pH < 2); incompatible with N-protected forms.

Method B: Direct HPLC on Polysaccharide CSP (The "Protected" Standard)

Best For: Synthetic intermediates (e.g., N-Boc-3-amino-3-methylpiperidin-2-one). Mechanism: Hydrogen bonding and dipole-dipole interactions between the carbamate/amide groups of the analyte and the amylose/cellulose tris(3,5-dimethylphenylcarbamate) selector.

  • Pros: Excellent resolution for Boc/Cbz protected forms; standard normal phase solvents.

  • Cons: Poor resolution for the free amine (peak tailing); requires deprotection step if analyzing final product.

Method C: Indirect Derivatization (Marfey’s Reagent)

Best For: Biological samples, trace impurity analysis (<0.1% ee). Mechanism: Nucleophilic aromatic substitution (


) of the analyte onto FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide). This converts enantiomers into diastereomers, separable on standard C18 columns.
  • Pros: High UV sensitivity (340 nm); uses standard achiral columns.

  • Cons: High Risk. The quaternary center slows the reaction. If the reaction is not driven to 100% completion, the ratio of products may not reflect the starting material due to kinetic isotope effects.

Comparative Data Summary
FeatureMethod A: Crown Ether (CR+)Method B: Polysaccharide (AD-H)Method C: Marfey's (FDAA)
Analyte State Free Amine (Salt/Base)N-Protected (Boc/Cbz)Free Amine
Resolution (

)
> 2.5 (Excellent)> 3.0 (Superior)> 1.5 (Variable)
Prep Time < 5 mins (Dissolve & Shoot)< 5 mins> 90 mins (React & Quench)
Detection UV 200-210 nmUV 210-254 nmUV 340 nm (High Sens.)
Primary Risk Column aging/CostSolubility in HexaneKinetic Resolution

Part 3: Decision Pathways & Workflows

Diagram 1: Method Selection Logic

The following decision tree illustrates the selection process based on sample type and sensitivity requirements.

MethodSelection Start Sample: 3-amino-3-methylpiperidin-2-one StateCheck Is the Amine Protected? (e.g., N-Boc, N-Cbz) Start->StateCheck Protected Yes (Protected) StateCheck->Protected Yes Free No (Free Amine) StateCheck->Free No MethodB METHOD B: Polysaccharide HPLC (Chiralpak AD-H/IC) Protected->MethodB Direct Injection Sensitivity Required Sensitivity? Free->Sensitivity HighSens Trace / Bioanalysis (< 1 µg/mL) Sensitivity->HighSens High StdSens Process / Purity (> 0.1 mg/mL) Sensitivity->StdSens Standard MethodC METHOD C: Marfey's Derivatization (FDAA + C18) HighSens->MethodC With Validation MethodA METHOD A: Crown Ether HPLC (Crownpak CR+) StdSens->MethodA Recommended

Caption: Decision matrix for selecting the appropriate analytical technique based on analyte protection status and sensitivity needs.

Part 4: Detailed Experimental Protocols

Protocol A: Direct HPLC (Crown Ether)

Recommended for the free amine.

Rationale: The perchloric acid mobile phase ensures the amine is fully protonated (


), enabling the three-point interaction with the crown ether chiral selector.
  • Column: Daicel Crownpak CR(+) or CR-I(+) (

    
     mm, 5 µm).
    
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution pH 1.5 to 2.0.
    
    • Optimization: Add 5-10% Methanol if retention is too long.

    • Note: Do not use phosphate buffers; they can crystallize or interfere with the crown ether complexation.

  • Flow Rate: 0.4 - 0.6 mL/min (Lower flow improves resolution for quaternary centers).

  • Temperature: 10°C - 25°C.

    • Critical: Lower temperatures often drastically improve resolution (

      
      ) on crown ether columns by stabilizing the inclusion complex.
      
  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase.

Protocol B: Indirect Derivatization (Marfey’s Reagent)

Recommended only for trace analysis or if chiral columns are unavailable.

Rationale: FDAA reacts with the amine to form diastereomers. Because the C3 position is sterically hindered by the methyl group, harsh conditions are required to ensure complete reaction.

  • Reagents:

    • 1% FDAA (Marfey’s Reagent) in Acetone.

    • 1M Sodium Bicarbonate (

      
      ).
      
    • 1M HCl (for quenching).

  • Reaction Workflow:

    • Place 50 µL of sample (50 mM in water) in a vial.

    • Add 100 µL of 1M

      
      .
      
    • Add 200 µL of 1% FDAA solution.

    • Critical Step: Heat at 45-50°C for 90 minutes . (Standard protocol is 40°C for 60 min, but the quaternary center requires extra energy/time).

    • Cool to room temperature.[1]

    • Add 100 µL of 1M HCl to quench and protonate the derivatives.

    • Dilute with 500 µL Acetonitrile/Water (1:1).

  • Analysis (Achiral HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

      
       mm, 3.5 µm).
      
    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 30 minutes.

    • Detection: UV at 340 nm.

Diagram 2: Steric Challenge in Derivatization

This diagram visualizes why Method C requires careful thermal optimization compared to standard amino acids.

StericHindrance cluster_warning Risk Factor: Kinetic Resolution Analyte 3-Amino-3-methyl piperidin-2-one TS Transition State (Steric Clash) Analyte->TS Slow Attack (Quaternary C3) Reagent Marfey's Reagent (FDAA) Reagent->TS Product Diastereomers (Separable on C18) TS->Product Requires Heat (>45°C)

Caption: The quaternary center at C3 creates a steric barrier, necessitating higher reaction temperatures to prevent kinetic resolution errors.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR(+) and CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2006). Characterization of liquid chromatographic chiral separation on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A, 17(2), 163-170.[3] (Demonstrates HPLC separation of similar protected lactams). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-AMINO-3-METHYLPIPERIDIN-2-ONE

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, field-proven safety and logistical informatio...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, field-proven safety and logistical information for handling 3-AMINO-3-METHYLPIPERIDIN-2-ONE. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and risk mitigation to ensure both personal safety and experimental integrity.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling occurs, it is crucial to operate on the principle of ALARA (As Low As Reasonably Achievable) exposure. The primary method for achieving this is through robust engineering controls.

  • Primary Engineering Control: All handling of 3-AMINO-3-METHYLPIPERIDIN-2-ONE, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[4][5][6] This is non-negotiable. The fume hood provides critical protection against the inhalation of any dust or aerosols that may be generated.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust outside the primary containment of the fume hood.[4][7]

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[7] Familiarize yourself with their location and operation before beginning any work.

Hazard Summary of Analogous Compounds
Hazard ClassificationPotential EffectsSource / Analogue
Skin Irritation/Corrosion Causes skin irritation; prolonged contact may lead to burns.[1][5]3-Amino-2-piperidone, 3-Methylpiperidine
Eye Damage/Irritation Causes serious eye irritation or damage, potentially severe.[1][5]3-Amino-2-piperidone, 3-Methylpiperidine
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[3]2-Amino-4-methylpyridine, Piperidine
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[8][9]2-Amino-5-bromo-3-methylpyridine

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a scientifically determined necessity based on the anticipated hazards. The following PPE is mandatory when handling 3-AMINO-3-METHYLPIPERIDIN-2-ONE.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[1][7] When there is a risk of splashing, a face shield must be worn in addition to goggles.[4][10]

  • Skin and Body Protection:

    • Gloves: Compatible, chemical-resistant gloves are essential. Nitrile gloves are a common starting point, but always check the manufacturer's compatibility data. Gloves must be inspected for any signs of degradation or puncture before each use.[7] Employ proper glove removal technique to avoid contaminating your skin.[7]

    • Lab Coat: A flame-retardant lab coat or protective clothing is required to shield the skin from potential contact.[7] Ensure the lab coat is fully buttoned.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection may not be required. However, if dusts or aerosols are generated, or if engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[4][10] A respiratory protection program, including fit testing and cartridge change-out schedules, must be in place if respirators are used.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safe and reproducible experimentation.

Preparation Phase:

  • Designate Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.

  • Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is inside the fume hood.

  • Verify Emergency Equipment: Confirm the accessibility and functionality of the eyewash station and safety shower.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

Handling Phase:

  • Weighing: Carefully weigh the required amount of 3-AMINO-3-METHYLPIPERIDIN-2-ONE. Avoid generating dust.[11] If the compound is a fine powder, handle it with extreme care to prevent aerosolization.

  • Solution Preparation: Slowly add the compound to the solvent. If the dissolution is exothermic, add small portions at a time and allow the solution to cool.

  • Container Sealing: Keep the container tightly closed when not in use to prevent moisture absorption and potential contamination.[1][7]

Post-Handling Phase:

  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.

  • Waste Segregation: Immediately place all contaminated disposable items (gloves, weigh boats, wipes) into a designated, sealed hazardous waste container.[1]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1][7][9] Do not eat, drink, or smoke in the laboratory area.[7]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 1. Don PPE (Gloves, Goggles, Lab Coat) prep2 2. Prepare Fume Hood (Verify Airflow, Gather Materials) prep1->prep2 handle1 3. Carefully Weigh Compound (Avoid Dust/Aerosols) prep2->handle1 handle2 4. Prepare Solution (Slow Addition) handle1->handle2 clean1 5. Decontaminate Surfaces & Equipment handle2->clean1 clean2 6. Dispose of Waste in Sealed Container clean1->clean2 post1 7. Doff PPE Correctly clean2->post1 post2 8. Wash Hands Thoroughly post1->post2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-AMINO-3-METHYLPIPERIDIN-2-ONE
Reactant of Route 2
3-AMINO-3-METHYLPIPERIDIN-2-ONE
© Copyright 2026 BenchChem. All Rights Reserved.